Clonostachydiol
Description
Structure
2D Structure
Properties
IUPAC Name |
(3E,5S,6R,9E,11S,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVNIYICRYPPEB-RVEWEFICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017523 | |
| Record name | Clonostachydiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147317-35-9 | |
| Record name | Clonostachydiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147317359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clonostachydiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Clonostachydiol: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonostachydiol, a 14-membered macrodiolide, emerged from the vast world of fungal secondary metabolites as a compound with notable anthelmintic properties. Its discovery in the early 1990s marked a contribution to the ongoing search for novel therapeutic agents from natural sources. This technical guide provides an in-depth exploration of the discovery, origin, isolation, and structural elucidation of this compound, tailored for professionals in the fields of natural product chemistry, mycology, and parasitology.
Discovery and Biological Activity
Initial Discovery and Producing Organism
This compound was first reported in 1993 in The Journal of Antibiotics.[1] It was isolated from the fungus Clonostachys cylindrospora, specifically from strain FH-A 6607. The genus Clonostachys belongs to the family Bionectriaceae and was previously known by the anamorph name Gliocladium. Fungi of this genus are recognized for their production of a diverse array of secondary metabolites with a wide range of biological activities.
Anthelmintic Activity
The primary biological activity identified for this compound upon its discovery was its anthelmintic effect.[1] The initial studies demonstrated its efficacy against the gastrointestinal nematode Haemonchus contortus in lambs. This discovery positioned this compound as a potential lead compound for the development of new antiparasitic drugs.
Experimental Protocols
Fermentation of Clonostachys cylindrospora (Strain FH-A 6607)
Detailed fermentation parameters for the specific production of this compound from C. cylindrospora strain FH-A 6607 are not extensively publicly available. However, based on general practices for the cultivation of Clonostachys species for secondary metabolite production, a representative protocol can be outlined.
General Fermentation Protocol for Clonostachys sp.:
-
Inoculum Preparation: A seed culture of C. cylindrospora is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with spores or mycelial fragments from a slant culture. The seed culture is incubated on a rotary shaker at approximately 25-28°C for 2-3 days.
-
Production Culture: A production medium, typically rich in carbon and nitrogen sources (e.g., glucose, peptone, yeast extract), is inoculated with the seed culture.
-
Incubation: The production culture is incubated for an extended period, generally 7-14 days, under controlled conditions of temperature (25-28°C) and aeration (e.g., on a rotary shaker at 150-200 rpm).
-
Monitoring: The production of this compound would be monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
A diagram illustrating a general workflow for fungal fermentation and extraction is provided below.
Caption: General workflow for fungal fermentation and extraction.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of C. cylindrospora would typically involve the following steps:
-
Extraction: The culture broth is separated from the mycelial mass by filtration or centrifugation. The filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic this compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often performed using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water).
-
A diagram illustrating a typical isolation workflow is provided below.
Caption: Typical isolation workflow for this compound.
Structural Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques.
Spectroscopic Data
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HMQC/HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.
-
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ester carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.
Revision of Absolute Configuration
It is important to note that the absolute configuration of this compound, as initially proposed, was later revised. A 2018 study by Ojima et al. established the correct stereochemistry of the molecule. This highlights the complexities often encountered in determining the precise three-dimensional structure of natural products.
Quantitative Data
Quantitative data regarding the production yield of this compound from the fermentation of C. cylindrospora FH-A 6607 is not specified in the available literature. Such data is typically determined during process development and optimization studies.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways in the producing organism (Clonostachys cylindrospora) that are responsible for the biosynthesis of this compound, nor the specific molecular pathways in the target organism (Haemonchus contortus) that are modulated by this compound. The anthelmintic mechanism of action for many macrodiolides involves interference with neuromuscular function in the parasite.
A generalized diagram representing a hypothetical signaling pathway for the regulation of secondary metabolite production in fungi is presented below.
Caption: Hypothetical signaling pathway for secondary metabolite production.
Conclusion
This compound stands as a noteworthy example of a bioactive secondary metabolite from a fungal source. Its discovery has contributed to the field of anthelmintic research and underscores the importance of continued exploration of microbial biodiversity for novel therapeutic agents. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore its full therapeutic potential.
References
The Biological Activity of Clonostachydiol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora, has been identified as a natural product with notable biological activity. This document provides a comprehensive overview of the current understanding of this compound's biological effects, with a primary focus on its anthelmintic properties. Due to the limited public availability of the original quantitative data, this paper presents representative experimental protocols and a hypothesized mechanism of action based on its structural class. This guide is intended to serve as a foundational resource for researchers investigating this compound and other related macrodiolides for potential therapeutic applications.
Introduction
This compound is a secondary metabolite produced by the fungus Clonostachys cylindrospora (strain FH-A 6607)[1]. As a 14-membered macrodiolide, it belongs to a class of compounds known for a diverse range of biological activities[2][3]. The primary reported biological activity of this compound is its anthelmintic effect, specifically against the abomasum nematode Haemonchus contortus in artificially infected lambs[2][3]. While antibacterial properties are often associated with macrodiolides, specific data for this compound is not extensively documented in publicly available literature. This whitepaper will synthesize the available information on this compound's biological activity, provide detailed representative experimental methodologies, and propose a potential mechanism of action for its antibacterial effects based on its structural analogs.
Anthelmintic Activity
The most significant reported biological activity of this compound is its efficacy against the gastrointestinal nematode Haemonchus contortus, a major pathogen in small ruminants[2][3].
Quantitative Data
The original 1993 publication by Gräfe et al. in the Journal of Antibiotics reported the anthelmintic activity of this compound[1]. However, the specific quantitative data from this study, such as the effective dose (ED₅₀) or percentage reduction in worm burden, are not widely accessible in public databases.
Table 1: Summary of Anthelmintic Activity Data for this compound
| Activity | Organism | Assay Type | Quantitative Data | Reference |
| Anthelmintic | Haemonchus contortus | In vivo (lambs) | Data not publicly available | [1][2][3] |
Representative Experimental Protocol: In Vivo Anthelmintic Efficacy in Sheep
The following is a representative protocol for an in vivo study to determine the anthelmintic efficacy of a compound like this compound against H. contortus in sheep, based on established veterinary parasitology guidelines.
Objective: To evaluate the in vivo anthelmintic activity of this compound against induced Haemonchus contortus infection in sheep.
Materials:
-
Healthy, nematode-free lambs (approximately 3-4 months old)
-
Infective third-stage larvae (L3) of a susceptible H. contortus strain
-
This compound (test compound)
-
Vehicle for administration (e.g., water, oil)
-
Positive control anthelmintic (e.g., Ivermectin)
-
Negative control (vehicle only)
-
Fecal collection bags
-
McMaster slides for fecal egg counting
-
Saturated salt solution (for fecal flotation)
-
Equipment for necropsy and worm recovery
Procedure:
-
Animal Acclimatization and Infection:
-
Lambs are housed in a controlled environment and acclimatized for at least one week.
-
Each lamb is orally infected with a standardized dose of H. contortus L3 larvae (e.g., 5,000 L3).
-
The infection is allowed to establish for a pre-patent period of approximately 21-28 days.
-
-
Treatment Allocation and Administration:
-
Fecal egg counts (FECs) are performed to confirm infection.
-
Animals are randomly allocated to treatment groups (e.g., this compound, positive control, negative control).
-
The test compound and controls are administered orally at a predetermined dosage.
-
-
Post-Treatment Monitoring:
-
Fecal samples are collected from each animal at specified time points post-treatment (e.g., days 7, 14, and 21).
-
FECs are determined using the McMaster technique.
-
-
Worm Burden Assessment (Necropsy):
-
At the end of the study period (e.g., day 21 post-treatment), animals are humanely euthanized.
-
The abomasum is collected, and the total adult worm burden is determined by direct counting.
-
-
Data Analysis:
-
The percentage reduction in FEC is calculated for each treatment group relative to the control group.
-
The percentage reduction in worm burden is calculated for each treatment group relative to the control group.
-
Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed effects.
-
Experimental Workflow for In Vivo Anthelmintic Assay
References
- 1. Secondary metabolites by chemical screening. 21. This compound, a novel anthelmintic macrodiolide from the fungus Clonostachys cylindrospora (strain FH-A 6607) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Mechanistic Insights into Clonostachydiol: A Review of Available Data
Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. Clonostachydiol, a natural product isolated from the fungus Clonostachys cylindrospora, has been identified as a compound of interest. However, preliminary studies on its mechanism of action are currently limited in the public domain. This technical guide aims to synthesize the available information and provide a framework for future research.
Despite a comprehensive search of scientific literature, detailed preliminary studies outlining the specific mechanism of action of this compound, particularly in relation to cytotoxicity, apoptosis, and cell signaling pathways, remain elusive. The primary focus of existing research has been on its isolation and characterization, with its most well-documented biological activity being its anthelmintic properties.[1]
While direct evidence for this compound's mechanism of action is scarce, the broader family of metabolites from Clonostachys fungi has been shown to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. This suggests that compounds from this genus, potentially including this compound, could harbor anticancer properties. However, without specific studies on this compound, any proposed mechanism would be purely speculative.
To facilitate future investigations into the mechanism of action of this compound, this guide outlines standard experimental protocols and conceptual frameworks commonly used to elucidate the cellular and molecular effects of novel compounds.
Key Areas for Future Investigation
To understand the potential therapeutic effects of this compound, future research should focus on several key areas:
-
Cytotoxicity Screening: Initial studies should involve screening this compound against a panel of human cancer cell lines to determine its cytotoxic potential and to identify sensitive cell types.
-
Apoptosis Induction: Should cytotoxicity be observed, further experiments will be necessary to determine if the mode of cell death is apoptosis.
-
Cell Cycle Analysis: Investigating the effect of this compound on cell cycle progression can reveal if the compound induces cell cycle arrest at specific checkpoints.
-
Signaling Pathway Analysis: Identifying the molecular pathways modulated by this compound is crucial to understanding its mechanism of action.
Conceptual Experimental Protocols
Below are detailed methodologies for key experiments that would be essential in a preliminary investigation of this compound's mechanism of action.
Table 1: Experimental Protocols for Preliminary Mechanism of Action Studies
| Experiment | Objective | Detailed Methodology |
| MTT Assay for Cytotoxicity | To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. | 1. Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours. 2. Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO). 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration. |
| Annexin V-FITC/PI Staining for Apoptosis | To quantify the percentage of apoptotic and necrotic cells after treatment with this compound. | 1. Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). 2. Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS. 3. Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature. 4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. |
| Cell Cycle Analysis by Propidium Iodide Staining | To determine the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). | 1. Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 24 hours and harvest as described above. 2. Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C. 3. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark. 4. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram. |
| Western Blotting for Signaling Pathway Proteins | To investigate the effect of this compound on the expression and activation of key proteins in apoptosis and cell cycle signaling pathways (e.g., Caspases, Bcl-2 family, Cyclins, CDKs). | 1. Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration. 2. SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. 3. Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Cyclin D1, p21) overnight at 4°C. 4. Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. |
Conceptual Visualization of Potential Pathways
While no specific signaling pathways have been identified for this compound, we can visualize hypothetical pathways that are commonly affected by cytotoxic natural products. The following diagrams, generated using the DOT language, illustrate these conceptual frameworks.
Caption: A conceptual workflow for determining the cytotoxicity of this compound.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.
Caption: A potential mechanism of cell cycle arrest at the G1/S checkpoint.
Conclusion
The study of this compound's mechanism of action is in its infancy. While current literature is sparse, the methodologies and conceptual frameworks presented here provide a clear roadmap for future research. Elucidating the cytotoxic effects, apoptotic induction capabilities, and the impact on cellular signaling pathways will be critical in determining the therapeutic potential of this natural product. The scientific community awaits further studies to unlock the secrets of this compound's biological activities.
References
Unveiling the Therapeutic Potential of 14-Membered Macrodiolides: A Technical Guide to Their Natural Sources and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fourteen-membered macrodiolides, a class of polyketide-derived natural products, have emerged as a promising source of novel therapeutic agents. Predominantly isolated from microbial sources, particularly fungi and actinomycetes, these compounds exhibit a diverse range of biological activities, including potent cytotoxic and anti-proliferative effects against various cancer cell lines. This in-depth technical guide provides a comprehensive overview of the natural sources of 14-membered macrodiolides, with a focus on their isolation, purification, and biological evaluation. Detailed experimental protocols for the fermentation of source organisms, extraction of crude metabolites, and purification of target compounds are presented. Furthermore, this guide summarizes the quantitative data on the bioactivity of these compounds and explores their potential mechanisms of action, including the induction of apoptosis. Visual diagrams of key experimental workflows and a proposed signaling pathway are provided to facilitate a deeper understanding of the scientific principles and methodologies discussed.
Introduction
The quest for novel bioactive compounds with therapeutic potential is a cornerstone of modern drug discovery. Natural products, with their inherent structural diversity and biological pre-validation through evolution, continue to be a rich source of inspiration for the development of new pharmaceuticals. Among the vast array of natural products, 14-membered macrodiolides have garnered significant attention due to their unique chemical structures and potent biological activities. These macrolides, characterized by a 14-membered lactone ring, are primarily produced as secondary metabolites by a variety of microorganisms. This guide will delve into the natural origins of these fascinating molecules, providing a technical framework for their study and potential exploitation in a therapeutic context.
Natural Sources of 14-Membered Macrodiolides
The primary producers of 14-membered macrodiolides are microorganisms, with fungi and actinomycetes being the most prolific sources. Marine environments, in particular, have proven to be a fertile ground for the discovery of novel macrodiolide-producing strains.
Fungal Sources
Fungi, especially those derived from marine ecosystems, are a significant source of structurally diverse 14-membered macrodiolides. Notable examples include:
-
Halosphaeriaceae sp.: A marine-derived fungus isolated from the brown alga Sargassum thunbergii has been shown to produce a series of cytotoxic 14-membered macrodiolides, including halosmysin A, B, and C.[1][2][3]
-
Aspergillus ostianus: This marine-derived fungus is the source of aspergillides A, B, and C, which have demonstrated cytotoxic activity.
-
Lichen Mycobionts: A novel 14-membered macrodiolide has been isolated from the cultured mycobionts of the crustose lichen Graphis vestitoides.
Actinomycete Sources
Actinomycetes, a group of Gram-positive bacteria known for their prolific production of secondary metabolites, are another important source of 14-membered macrodiolides. While specific examples of 14-membered macrodiolides from actinomycetes are less documented in the readily available literature compared to their fungal counterparts, their known capacity for producing a wide array of macrolides suggests they remain a promising area for future discovery.
Experimental Protocols
The successful isolation and characterization of 14-membered macrodiolides from their natural sources require a systematic and multi-step approach, encompassing fermentation, extraction, and purification.
Fermentation of Source Organism (Exemplified by Halosphaeriaceae sp.)
The production of macrodiolides is achieved through the cultivation of the source microorganism in a suitable nutrient medium.
-
Culture Medium: A typical medium for the cultivation of Halosphaeriaceae sp. consists of 1% glucose, 1% malt extract, and 0.05% peptone in artificial seawater, with the pH adjusted to 7.5.[4]
-
Incubation: The fungus is cultured in large volumes (e.g., 80 L) at a controlled temperature of 27°C for a period of four weeks to allow for sufficient production of the target metabolites.[4]
Extraction of Crude Metabolites
Following incubation, the secondary metabolites are extracted from the culture broth.
-
Solvent Extraction: The culture filtrate is typically extracted three times with an organic solvent such as ethyl acetate (AcOEt).[4][5]
-
Concentration: The combined organic extracts are then evaporated under reduced pressure (in vacuo) to yield a crude extract containing a mixture of metabolites.[4][5]
Purification of 14-Membered Macrodiolides
The purification of the target macrodiolides from the crude extract is a critical step that often involves a combination of chromatographic techniques.
-
Silica Gel Column Chromatography: This is a common initial step for the fractionation of the crude extract.[6]
-
Stationary Phase: Silica gel 60 is typically used as the adsorbent.
-
Mobile Phase: A stepwise gradient of solvents with increasing polarity is employed for elution. A common solvent system starts with a non-polar solvent like hexane and gradually introduces a more polar solvent like ethyl acetate.
-
Fraction Collection: Eluted fractions are collected and monitored for the presence of the target compounds, often guided by bioassays (e.g., cytotoxicity assays).
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is used for the final purification of the macrodiolides.[4]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and water (often with a small percentage of an acid like acetic acid to improve peak shape) is a typical mobile phase.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
dot
Caption: Experimental workflow for the isolation of halosmysin A.
Quantitative Data on Biological Activity
The cytotoxic activity of 14-membered macrodiolides is a key area of research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Halosmysins from Halosphaeriaceae sp.
| Compound | P388 (murine leukemia) IC50 (µM) | HL-60 (human leukemia) IC50 (µM) | L1210 (murine leukemia) IC50 (µM) | Reference |
| Halosmysin A | 11.7 ± 2.8 | 2.2 ± 3.1 | 8.5 ± 1.5 | [1][3] |
| Halosmysin B | 10.7 ± 2.5 | 8.2 ± 1.8 | 20.5 ± 3.6 | [2] |
| Halosmysin C | Inactive | Inactive | Inactive | [2] |
Mechanism of Action: Induction of Apoptosis
While the precise molecular mechanisms of action for many 14-membered macrodiolides are still under investigation, evidence suggests that their cytotoxic effects are, at least in part, mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.
The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. While direct studies on the apoptotic pathways induced by halosmysins are limited, the potent cytotoxic effects observed in leukemia cell lines strongly suggest the involvement of apoptosis.
dot
Caption: Proposed general mechanism of apoptosis induction.
Conclusion and Future Directions
Fourteen-membered macrodiolides from natural sources represent a valuable class of compounds with significant potential for the development of novel anticancer therapies. Their potent cytotoxic activities against various cancer cell lines underscore the importance of continued research in this area. Future efforts should focus on the discovery of new macrodiolides from unexplored microbial sources, the elucidation of their detailed mechanisms of action, and the exploration of their structure-activity relationships to guide the design of more potent and selective analogs. The technical framework provided in this guide serves as a foundation for researchers to advance the study of these promising natural products.
References
- 1. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 2. Silica gel column: Significance and symbolism [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Halosmysin A, a Novel 14-Membered Macrodiolide Isolated from the Marine-Algae-Derived Fungus Halosphaeriaceae sp - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Clonostachydiol: A Technical Bioactivity Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonostachydiol, a 14-membered macrodiolide first isolated from the fungus Clonostachys cylindrospora, has been the subject of initial bioactivity screenings primarily focused on its anthelmintic and cytotoxic properties. This technical guide provides a comprehensive overview of the available data on the initial biological evaluation of this compound, including quantitative results, detailed experimental methodologies, and a summary of the current understanding of its bioactivity. While the initial findings are promising, this document also highlights the significant gaps in the scientific literature regarding its broader antimicrobial spectrum and mechanism of action.
Quantitative Bioactivity Data
The initial screenings of this compound have revealed potent biological activity in two key areas: anthelmintic effects against parasitic nematodes and cytotoxic activity against various cancer cell lines. The following tables summarize the quantitative data obtained from these foundational studies.
| Bioactivity | Target Organism/Cell Line | Metric | Value | Reference |
| Anthelmintic | Haemonchus contortus (in lambs) | Fecal Worm Burden Reduction | 80-90% | (Gräfe et al., 1993) |
| Cytotoxicity | P388 (murine leukemia) | IC50 | 25 µM | (Lang et al., 2006) |
| Cytotoxicity | L1210 (murine leukemia) | IC50 | 4.5 µg/mL | (Lang et al., 2006) |
| Cytotoxicity | HT-29 (human colon adenocarcinoma) | IC50 | 4.2 µg/mL | (Lang et al., 2006) |
| Cytotoxicity | A549 (human lung carcinoma) | IC50 | 5.7 µg/mL | (Lang et al., 2006) |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of initial findings. The following sections describe the methodologies employed in the primary bioactivity screenings of this compound.
Anthelmintic Activity Screening (in vivo)
The initial assessment of this compound's anthelmintic properties was conducted in a live animal model.
Experimental Workflow for In Vivo Anthelmintic Screening
-
Test Organism: Haemonchus contortus, a gastrointestinal nematode of significant veterinary importance.
-
Animal Model: Lambs, the natural hosts for H. contortus.
-
Infection Protocol: Lambs were artificially infected with a specified dose of third-stage infective larvae (L3) of H. contortus. The establishment of infection was confirmed through fecal egg counts.[1][2][3]
-
Treatment Administration: this compound was administered subcutaneously at a dose of 2.5 mg/kg.
-
Efficacy Assessment: The primary endpoint was the reduction in fecal worm egg count post-treatment compared to pre-treatment levels or a control group. This reduction is a reliable indicator of the compound's ability to either kill adult worms or inhibit their egg production.[1]
Cytotoxicity Screening (in vitro)
The anticancer potential of this compound was evaluated using a panel of cancer cell lines.
Experimental Workflow for In Vitro Cytotoxicity Screening
-
Cell Lines:
-
P388 (murine leukemia)
-
L1210 (murine leukemia)
-
HT-29 (human colon adenocarcinoma)
-
A549 (human lung carcinoma)
-
-
Assay Principle: The cytotoxic effect of this compound was determined by assessing the viability of cancer cells after exposure to the compound. This is typically achieved using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[4]
-
Methodology:
-
Cells were seeded in 96-well microtiter plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound.
-
Following an incubation period (typically 48-72 hours), a viability reagent was added.
-
The absorbance was measured using a microplate reader, which correlates with the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
Bioactivity Against Other Microorganisms
Despite the demonstrated anthelmintic and cytotoxic activities, there is a notable absence of published data on the initial screening of this compound against a broader range of microorganisms. Extensive searches of the scientific literature did not yield any studies reporting on the antifungal or antibacterial properties of purified this compound. While other metabolites from the Clonostachys genus have shown such activities, these findings cannot be directly extrapolated to this compound.
Mechanism of Action and Signaling Pathways
To date, the molecular mechanism of action underlying the anthelmintic and cytotoxic effects of this compound has not been elucidated. There are no published studies that investigate the specific cellular targets or signaling pathways modulated by this compound. The diagram below illustrates a generalized representation of potential cellular processes that could be affected by a bioactive compound, though the specific pathway for this compound remains to be determined.
Potential Cellular Targets for Bioactive Compounds
Conclusion and Future Directions
The initial screening of this compound has established its potential as a potent anthelmintic and cytotoxic agent. The quantitative data from these early studies provide a solid foundation for further investigation. However, significant knowledge gaps remain. Future research should prioritize:
-
Broad-Spectrum Antimicrobial Screening: A systematic evaluation of this compound's activity against a diverse panel of fungal and bacterial pathogens is warranted.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is crucial for understanding its bioactivity and for potential therapeutic development. This could involve target-based screening, proteomic and transcriptomic analyses, and investigation of its effects on key cellular processes like apoptosis and cell cycle regulation.
-
In Vivo Efficacy and Toxicology: Further in vivo studies in relevant animal models are necessary to confirm its efficacy and to assess its safety profile.
This technical guide summarizes the current, albeit limited, state of knowledge on the bioactivity of this compound. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this interesting natural product.
References
- 1. Protein profile of lambs experimentally infected with Haemonchus contortus and supplemented with selenium and copper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental infection by Haemonchus contortus in lambs: influence of disease on purine levels in serum | Parasitology | Cambridge Core [cambridge.org]
- 3. Experimental infection by Haemonchus contortus in lambs: influence of disease on purine levels in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Clonostachydiol CAS number and molecular weight
An In-Depth Technical Guide to Clonostachydiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a 14-membered macrocyclic bislactone, a fungal metabolite originally isolated from Clonostachys cylindrospora. It has demonstrated notable biological activities, including anticancer and anthelmintic properties, making it a molecule of interest for further investigation in drug development. This document provides a comprehensive overview of its chemical properties, biological activities, and plausible mechanisms of action, synthesized from publicly available data. It is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is characterized by the chemical formula C₁₄H₂₀O₆. Over time, the understanding of its stereochemistry has been refined, leading to the existence of multiple CAS Registry Numbers. The most current data points to the configuration detailed below.
| Property | Value | Citation(s) |
| Molecular Weight | 284.31 g/mol | [1] |
| Exact Mass | 284.1260 | |
| Chemical Formula | C₁₄H₂₀O₆ | [2] |
| IUPAC Name | (3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | [2] |
| CAS Number (Revised) | 2205018-06-8 | [1][2][3] |
| Original CAS Number | 147317-35-9 | [4] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO, Dichloromethane, Ethanol, Methanol | [2] |
Note: The existence of two CAS numbers is likely due to the revision of the compound's absolute configuration over time based on total synthesis and stereochemical analysis studies.
Biological Activity
This compound has been evaluated for both its cytotoxic effects against cancer cell lines and its efficacy against nematode parasites.
Anticancer Activity
In vitro studies have demonstrated that this compound is cytotoxic to a range of cancer cells. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.
| Cell Line | Cancer Type | IC₅₀ Value | Citation(s) |
| P388 | Murine Leukemia | 25 µM | [2] |
| L1210 | Murine Leukemia | 4.5 µg/ml | [2][3] |
| HT-29 | Human Colon Adenocarcinoma | 4.2 µg/ml | [2][3] |
| A549 | Human Lung Carcinoma | 5.7 µg/ml | [2][3] |
Anthelmintic Activity
This compound has shown significant in vivo activity against nematode parasites.
| Organism | Model | Dose & Route | Efficacy | Citation(s) |
| Haemonchus contortus | Lambs | 2.5 mg/kg, s.c. | 80% to 90% reduction in fecal worm burden | [2][3] |
Experimental Protocols
This section provides detailed, representative methodologies for assessing the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a plausible method for determining the IC₅₀ of this compound against cancer cell lines like A549 or HT-29.
-
Cell Culture : Culture A549 or HT-29 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in an incubator at 37°C with 5% CO₂.
-
Cell Seeding : Seed the cells into a 96-well flat-bottomed plate at a density of 1 x 10⁵ cells/ml and incubate overnight to allow for cell attachment.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in the complete growth medium to achieve the desired final concentrations for treatment.
-
Treatment : Replace the medium in the wells with the medium containing the various concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control, and untreated cells as a negative control.
-
Incubation : Incubate the plate for 24 to 48 hours at 37°C with 5% CO₂.
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well and incubate for another 3-4 hours.
-
Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Proposed Mechanisms of Action
The precise molecular signaling pathways for this compound have not been fully elucidated. Based on the activities of other natural product-derived cytotoxic and anthelmintic agents, the following sections propose hypothetical mechanisms for further investigation.
Proposed Anticancer Signaling Pathway
Many natural products exert anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling cascades such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt pathways, which are central regulators of cell survival and proliferation. It is plausible that this compound induces oxidative stress, leading to the activation of apoptotic pathways.
A hypothetical pathway involves:
-
Induction of ROS : this compound may disrupt mitochondrial function, leading to an increase in Reactive Oxygen Species (ROS).
-
MAPK Pathway Activation : Elevated ROS can activate stress-related kinases like JNK and p38 MAPK.
-
PI3K/Akt Pathway Inhibition : The compound could simultaneously inhibit the pro-survival PI3K/Akt pathway, reducing the expression of anti-apoptotic proteins like Bcl-2.
-
Caspase Activation : Activation of JNK/p38 and inhibition of Akt signaling converge to activate the caspase cascade (e.g., Caspase-3), leading to the execution of apoptosis.
Proposed Anthelmintic Mechanism of Action
The mechanisms of anthelmintic drugs often involve the disruption of the parasite's neuromuscular coordination, leading to paralysis and expulsion from the host. Key targets include ion channels and neurotransmitter receptors unique to the parasite.
A plausible mechanism for this compound could be:
-
Receptor Binding : The compound may act as an agonist or antagonist at a specific neurotransmitter receptor in the nematode's neuromuscular system, such as a nicotinic acetylcholine receptor (nAChR) or a glutamate-gated chloride channel (GluCl).
-
Ion Channel Modulation : This binding could cause either a sustained depolarization (leading to spastic paralysis) or hyperpolarization (leading to flaccid paralysis) of the muscle cells.
-
Paralysis : The resulting paralysis would inhibit the nematode's ability to feed and maintain its position within the host's gastrointestinal tract, ultimately leading to its expulsion.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anticancer and anthelmintic activities. The data compiled in this guide provide a strong foundation for further research. Future work should focus on elucidating the specific molecular targets and signaling pathways to fully understand its mechanism of action. Total synthesis of this compound and its analogs could provide opportunities for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective therapeutic agents.
References
Methodological & Application
Application Notes: Horner-Wadsworth-Emmons Olefination for Macrocyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) olefination is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, particularly α,β-unsaturated esters.[1] Its intramolecular variant is an exceptionally powerful and reliable tool for the synthesis of macrocycles, which are core scaffolds in numerous natural products, pharmaceuticals, and molecular probes.[2] Macrocyclic compounds, such as macrolide antibiotics and proteasome inhibitors, often derive their potent biological activity from the unique conformational constraints imposed by their large ring structures.
Compared to other macrocyclization methods like Ring-Closing Metathesis (RCM) or Yamaguchi esterification, the intramolecular HWE reaction offers distinct advantages. These include the use of stabilized, highly nucleophilic phosphonate carbanions that react under mild conditions, tolerance of a wide range of functional groups, and excellent stereocontrol to predominantly form thermodynamically stable (E)-alkenes.[1][3] Furthermore, modified conditions can be employed to selectively yield the kinetically favored (Z)-alkenes.[4] The byproducts are water-soluble phosphate salts, which simplifies purification.[1] These features make the HWE reaction a preferred strategy in the total synthesis of complex, biologically active macrocycles.
Reaction Mechanism and Stereoselectivity
The intramolecular HWE reaction proceeds through a well-defined mechanism initiated by the deprotonation of the phosphonate ester to form a stabilized carbanion.[3] This nucleophile then attacks the tethered aldehyde or ketone, leading to a cyclic betaine intermediate, which subsequently forms a cyclic oxaphosphetane.[4] This intermediate then collapses, eliminating a dialkyl phosphate salt and forming the macrocyclic alkene.
The stereochemical outcome of the reaction—whether the (E) or (Z)-alkene is formed—is highly dependent on the reaction conditions and the structure of the phosphonate reagent.
-
(E)-Selectivity (Thermodynamic Control) : Standard HWE conditions, particularly the Masamune-Roush conditions (LiCl, DBU in acetonitrile), favor the formation of the more stable (E)-alkene. The reaction intermediates are able to equilibrate to the most stable anti-oxaphosphetane, which leads to the trans-alkene.[2][3]
-
(Z)-Selectivity (Kinetic Control) : The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strong, non-chelating bases (e.g., KHMDS with 18-crown-6).[5][6] These modifications accelerate the elimination step, making it irreversible and kinetically controlled, thus yielding the cis-alkene from the syn-oxaphosphetane intermediate.[6]
Applications in the Synthesis of Bioactive Macrocycles
The intramolecular HWE reaction is a key step in the total synthesis of numerous bioactive natural products.
A. Macrolide Antibiotics: Many macrolide antibiotics, which function by inhibiting bacterial protein synthesis, are synthesized using this strategy.[7][8] Their mechanism involves binding to the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain.[9][10]
B. Proteasome Inhibitors: Syringolins A and B are potent proteasome inhibitors whose syntheses rely on an intramolecular HWE reaction to form the critical 12-membered macrolactam core.[11][12] This demonstrates the utility of the reaction for creating amide-containing macrocycles, not just lactones.
C. Spliceosome Modulators: The pladienolide family of natural products are potent spliceosome modulators with anticancer activity.[13][14] Their syntheses often feature an intermolecular HWE reaction to construct key fragments of the molecule.[15][16]
Quantitative Data from Key Syntheses
The following table summarizes reaction conditions and outcomes for several macrocyclizations using the intramolecular HWE reaction.
| Target Macrocycle/Class | Ring Size | Key Reagents & Conditions | Yield (%) | E:Z Ratio | Reference |
| Macrolactone Precursor | 16 | NaHMDS, THF, 0 °C to rt | 65 | >20:1 | [2] |
| Syringolin Core | 12 | Zn(OTf)₂, Hünig's base, CH₃CN/THF, rt | 55 | E-selective | [2] |
| (-)-5,6-Dihydrocineromycin B | 14 | LiCl, DBU, CH₃CN, rt | 75 | E-selective | [2] |
| (Z)-Macrolactones | 12-18 | NaH, THF, 0 °C, slow addition | 69-93 | 89:11 to >99:1 | [17] |
| (E)-Macrolactones | 13-18 | LiCl, DBU, CH₃CN or THF, rt | 52-82 | 89:11 to 99:1 | [17] |
Experimental Protocols
A successful intramolecular HWE macrocyclization requires careful control of reaction conditions, particularly concentration, to favor the unimolecular cyclization over intermolecular polymerization.
Protocol 1: General Procedure for (E)-Selective Macrolactonization (Masamune-Roush Conditions) [2][17]
-
Preparation: Vigorously stir a suspension of anhydrous lithium chloride (LiCl, 4-5 equivalents) in anhydrous acetonitrile (CH₃CN) to achieve a final substrate concentration of approximately 0.001 M.
-
Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 4-5 equivalents) to the suspension.
-
Substrate Addition: Using a syringe pump, add a solution of the linear hydroxy acid-phosphonate precursor in anhydrous CH₃CN over a period of 4-12 hours to the stirred LiCl/DBU suspension at room temperature. The slow addition is critical to maintain high dilution and minimize dimerization.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-macrolactone.
Protocol 2: General Procedure for (Z)-Selective Macrolactonization [17]
-
Preparation: Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Substrate Addition: Using a syringe pump, add a solution of the linear precursor (typically a diarylphosphonoacetate derivative) in anhydrous THF over 4-10 hours to the stirred NaH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0 °C.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the (Z)-macrolactone.
Conclusion
The intramolecular Horner-Wadsworth-Emmons olefination is a robust and highly adaptable reaction for the synthesis of macrocycles. Its reliability, mild conditions, and, most importantly, its high degree of stereocontrol make it an indispensable tool in modern organic synthesis. By selecting the appropriate phosphonate reagent and reaction conditions, researchers can selectively access either (E) or (Z)-macrocyclic alkenes, enabling the efficient construction of complex molecular architectures for drug discovery and chemical biology.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic chemistry - Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 8. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Total synthesis of syringolin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Total Synthesis of the Spliceosome Modulator Pladienolide B via Asymmetric Alcohol-Mediated syn- and anti-Diastereoselective Carbonyl Crotylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of novel pladienolide analogues through native expression of a pathway-specific activator - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. A synthetic entry to pladienolide B and FD-895 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Z-selective intramolecular Horner-Wadsworth-Emmons reaction for the synthesis of macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Clonostachydiol from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Clonostachydiol, a bioactive 14-membered macrodiolide with anthelmintic properties, from fungal cultures.[1] The methodologies outlined below are based on the initial discovery and subsequent research on Clonostachys species and their secondary metabolites.
This compound was first isolated from the fungus Clonostachys cylindrospora (strain FH-A 6607).[1] While the genus Clonostachys is known for producing a wide array of bioactive compounds, this document will focus specifically on the protocols applicable to the extraction and purification of this compound.
Data Presentation
The following table summarizes the expected outcomes at each stage of the isolation and purification process. Please note that these values are representative and may vary depending on the specific fermentation conditions, fungal strain, and scale of the operation.
| Purification Step | Starting Material | Product | Expected Yield (per 100L culture) | Expected Purity | Analytical Method for Purity Assessment |
| Fermentation | Inoculum of C. cylindrospora | Fungal Biomass and Culture Broth | 1.5 - 2.5 kg (wet biomass) | Not Applicable | Microscopic Examination |
| Extraction | Fungal Biomass and Broth | Crude Extract | 50 - 100 g | 1 - 5% | Thin Layer Chromatography (TLC), HPLC |
| Solvent Partitioning | Crude Extract | Partially Purified Extract | 10 - 20 g | 5 - 15% | HPLC |
| Silica Gel Chromatography | Partially Purified Extract | Enriched Fraction | 1 - 3 g | 40 - 60% | HPLC, LC-MS |
| Preparative HPLC | Enriched Fraction | Pure this compound | 50 - 200 mg | >95% | HPLC, NMR, Mass Spectrometry |
Experimental Protocols
Fungal Culture and Fermentation
This protocol describes the cultivation of Clonostachys cylindrospora for the production of this compound.
Materials:
-
Pure culture of Clonostachys cylindrospora (e.g., strain FH-A 6607)
-
Potato Dextrose Agar (PDA) plates
-
Seed culture medium (e.g., Yeast Extract Peptone Dextrose Broth)
-
Production culture medium (e.g., a complex medium containing glucose, yeast extract, and mineral salts)
-
Sterile flasks and fermenter
-
Incubator and shaker
Procedure:
-
Strain Activation: Aseptically transfer a small piece of the C. cylindrospora culture from a stock vial onto a PDA plate. Incubate at 25°C for 7-10 days until sufficient mycelial growth and sporulation are observed.
-
Seed Culture: Inoculate a 250 mL flask containing 100 mL of sterile seed culture medium with a few agar plugs from the PDA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 3-4 days.
-
Production Culture: Transfer the seed culture to a 100 L fermenter containing the production medium. Maintain the fermentation at 25°C with aeration and agitation for 10-14 days. Monitor the production of this compound periodically by extracting a small sample and analyzing it by HPLC.
Extraction of Crude this compound
This protocol details the extraction of the crude secondary metabolites, including this compound, from the fungal culture.
Materials:
-
Fungal culture broth and mycelium
-
Ethyl acetate
-
Large glass bottles or extraction vessel
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Harvesting: After the fermentation period, harvest the entire culture broth and mycelium.
-
Extraction: Transfer the culture to a large extraction vessel. Add an equal volume of ethyl acetate and agitate vigorously for 1-2 hours.
-
Separation: Allow the layers to separate. Collect the upper ethyl acetate layer, which contains the secondary metabolites.
-
Re-extraction: Repeat the extraction of the aqueous layer with ethyl acetate to maximize the recovery of this compound.
-
Concentration: Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude extract
-
Solvents for partitioning (e.g., n-hexane, methanol, water)
-
Silica gel for column chromatography
-
Solvents for silica gel chromatography (e.g., a gradient of hexane and ethyl acetate)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for HPLC (e.g., a gradient of acetonitrile and water)
-
Glass columns for chromatography
-
Fraction collector
-
Analytical HPLC system for monitoring purity
Procedure:
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (9:1).
-
Perform a liquid-liquid extraction with n-hexane to remove nonpolar impurities. Discard the hexane layer.
-
The methanolic layer containing this compound is then concentrated.
-
-
Silica Gel Column Chromatography:
-
Adsorb the concentrated methanolic extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate.
-
-
Preparative HPLC:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water.
-
Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Concentrate the collected fraction to obtain pure this compound.
-
Verify the purity and confirm the structure using analytical techniques such as HPLC, Mass Spectrometry, and NMR.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Biosynthetic Pathway Relationship
While the specific signaling pathway for this compound biosynthesis has not been elucidated, as a polyketide, its formation follows a general pathway involving polyketide synthases (PKSs).
Caption: General biosynthetic pathway for fungal polyketide macrodiolides.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Clonostachydiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clonostachydiol is a macrodiolide secondary metabolite produced by the fungus Clonostachys cylindrospora. As with many fungal secondary metabolites, there is growing interest in its biological activities and potential therapeutic applications. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in fungal extracts and fermentation broths. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such natural products due to its high resolution, sensitivity, and reproducibility.
This document provides a detailed protocol for the development of an HPLC method for the analysis of this compound. While a specific, validated method for this compound is not widely published, this guide is based on established methodologies for the analysis of similar fungal secondary metabolites and macrodiolides. It offers a starting point for researchers to develop and optimize a robust analytical method tailored to their specific needs.
Experimental Protocols
Sample Preparation from Fungal Culture
The initial step in the analysis of this compound is its extraction from the fungal biomass or the culture medium. The choice of extraction solvent and method is critical for achieving good recovery of the target analyte.
Materials:
-
Clonostachys sp. culture (liquid or solid)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
Protocol:
-
Extraction from Liquid Culture:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Extraction from Solid Culture:
-
Homogenize the fungal mycelium and solid substrate.
-
Extract the homogenized material with methanol or ethyl acetate (e.g., 100 mL of solvent per 10 g of culture) by shaking for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process twice.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
-
Sample Reconstitution:
-
Dissolve a known amount of the dried crude extract in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Application Notes and Protocols for Developing a Bioassay for Clonostachydiol Anthelmintic Activity
Introduction
Helminth infections in humans and livestock pose a significant global health and economic burden. The increasing prevalence of anthelmintic resistance to currently available drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action.[1][2] Natural products from microbial sources are a promising avenue for the discovery of new anthelmintics.[1] Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora, has been identified as a compound with potential anthelmintic properties.[3][4] The fungal genus Clonostachys is known for producing a variety of secondary metabolites with diverse biological activities, including nematicidal effects.[3][5][6][7]
These application notes provide detailed protocols for developing and conducting a bioassay to evaluate the anthelmintic activity of this compound using the free-living nematode Caenorhabditis elegans as a model organism. C. elegans is a well-established model for anthelmintic drug screening due to its physiological and anatomical similarities to parasitic nematodes, ease of cultivation, and rapid life cycle.[8][9][10] The protocols described herein cover the assessment of this compound's effects on adult worm motility and viability, as well as its ability to inhibit egg hatching.
Data Presentation
The quantitative data generated from the described bioassays should be summarized to determine the efficacy of this compound. Key parameters to measure include the concentration of the compound that causes paralysis or death in 50% of the adult nematode population (EC50) and the concentration that inhibits 50% of egg hatching (IC50). Data should be presented in a clear and structured format for easy comparison.
| Bioassay | Parameter Measured | This compound EC50/IC50 (µg/mL) | Positive Control (e.g., Ivermectin) EC50/IC50 (µg/mL) | Negative Control (DMSO) |
| Adult Motility Assay | Paralysis | [Insert Value] | [Insert Value] | No effect |
| Adult Viability Assay | Mortality | [Insert Value] | [Insert Value] | No effect |
| Egg Hatching Assay | Inhibition of Hatching | [Insert Value] | [Insert Value] | No effect |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are adapted from established methods for anthelmintic screening using C. elegans.[8][11]
Protocol 1: Caenorhabditis elegans Adult Motility and Viability Assay
Objective: To determine the effect of this compound on the motility and viability of adult C. elegans.
Materials:
-
C. elegans wild-type N2 Bristol strain
-
Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50
-
M9 buffer (22 mM KH2PO4, 42 mM Na2HPO4, 86 mM NaCl, 1 mM MgSO4)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Ivermectin)
-
Negative control (DMSO)
-
96-well microtiter plates
-
Synchronized population of L4 stage C. elegans
-
Microscope
Procedure:
-
Synchronization of C. elegans : Grow a mixed-stage population of C. elegans on NGM plates. Wash the plates with M9 buffer to collect the worms. Treat the worm suspension with a bleach solution to dissolve adults and larvae, leaving the eggs intact. Wash the eggs several times with M9 buffer and allow them to hatch in the buffer. The synchronized L1 larvae can then be transferred to fresh NGM plates and grown to the L4 stage.
-
Preparation of Test Solutions : Prepare a serial dilution of this compound in M9 buffer from the stock solution. The final concentration of DMSO should not exceed 1%. Prepare the positive and negative control solutions in the same manner.
-
Assay Setup : Add approximately 20-30 synchronized L4 worms to each well of a 96-well plate in a final volume of 100 µL of M9 buffer containing E. coli OP50 as a food source.
-
Compound Addition : Add 100 µL of the prepared test solutions (this compound dilutions, positive control, negative control) to the respective wells.
-
Incubation : Incubate the plates at 20°C.
-
Data Collection :
-
Motility (Paralysis) Assessment : At various time points (e.g., 4, 8, 12, 24 hours), observe the worms under a microscope. A worm is considered paralyzed if it does not move even when prodded with a platinum wire. Count the number of motile and paralyzed worms in each well.
-
Viability (Mortality) Assessment : After 24 or 48 hours, assess mortality. A worm is considered dead if it is completely straight and does not respond to touch. Count the number of live and dead worms.
-
-
Data Analysis : Calculate the percentage of paralysis and mortality for each concentration of this compound. Determine the EC50 values using a suitable statistical software.
Protocol 2: Caenorhabditis elegans Egg Hatching Assay
Objective: To evaluate the ovicidal activity of this compound by assessing its ability to inhibit the hatching of C. elegans eggs.
Materials:
-
Synchronized C. elegans eggs (obtained as described in Protocol 1)
-
M9 buffer
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Ivermectin)
-
Negative control (DMSO)
-
96-well microtiter plates
-
Microscope
Procedure:
-
Egg Suspension Preparation : Prepare a suspension of synchronized eggs in M9 buffer and adjust the concentration to approximately 50-100 eggs per 50 µL.
-
Preparation of Test Solutions : Prepare serial dilutions of this compound and controls as described in Protocol 1.
-
Assay Setup : To each well of a 96-well plate, add 50 µL of the egg suspension.
-
Compound Addition : Add 50 µL of the test solutions to the corresponding wells.
-
Incubation : Incubate the plates at 20°C for 48 hours.
-
Data Collection : After the incubation period, count the number of hatched larvae and unhatched eggs in each well under a microscope.
-
Data Analysis : Calculate the percentage of egg hatch inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Number of hatched larvae in test well / Number of hatched larvae in control well)) Determine the IC50 value for egg hatching inhibition.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anthelmintic activity of this compound.
Caption: Hypothetical signaling pathway for this compound's anthelmintic action.
References
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolites from Clonostachys Fungi and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary metabolites by chemical screening. 21. This compound, a novel anthelmintic macrodiolide from the fungus Clonostachys cylindrospora (strain FH-A 6607) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.oapen.org [library.oapen.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Toxic Components in Secondary Metabolites of Entomopathogenic Fungi Clonostachys rosea (Hipocreales: Bionectriaceae) from Cephalcia chuxiongica (Hymenoptera: Pamphiliidae) [mdpi.com]
- 8. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Screening of Clonostachydiol against Haemonchus contortus
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols describe a hypothetical in vitro screening of Clonostachydiol against Haemonchus contortus. As of the date of this document, specific experimental data for the direct in vitro anthelmintic activity of purified this compound against H. contortus is not available in the public domain. The quantitative data presented for this compound is illustrative and intended to serve as a template for data presentation. The protocols provided are based on established and widely used methods for the in vitro screening of anthelmintic compounds against H. contortus.
Introduction
Haemonchus contortus, commonly known as the barber's pole worm, is a highly pathogenic and economically significant gastrointestinal nematode of small ruminants. The increasing prevalence of resistance to conventional anthelmintics necessitates the discovery and development of new therapeutic agents. Natural products are a promising source of novel anthelmintics. This compound, a macrolide produced by the fungus Clonostachys cylindrospora, has been noted for its potential anthelmintic properties. While in vivo studies have suggested its efficacy, detailed in vitro screening is a critical step in characterizing its activity and mechanism of action.
These application notes provide a comprehensive set of protocols for the in vitro screening of this compound against three key life stages of H. contortus: eggs, larvae, and adults. The described assays are the Egg Hatch Assay (EHA), the Larval Development Assay (LDA), and the Adult Worm Motility Assay (AWMA).
Data Presentation
The following tables summarize hypothetical quantitative data from the in vitro screening of this compound against Haemonchus contortus. Data for the commercial anthelmintics, Albendazole and Levamisole, are included for comparative purposes and are based on values reported in the literature.
Table 1: Egg Hatch Assay (EHA) - Hypothetical IC50 Values
| Compound | IC50 (µg/mL) | 95% Confidence Interval |
| This compound | 1.5 | (1.2 - 1.8) |
| Albendazole | 0.1 | (0.08 - 0.12) |
| Levamisole | >100 | N/A |
| Negative Control | N/A | N/A |
Table 2: Larval Development Assay (LDA) - Hypothetical IC50 Values
| Compound | IC50 (µg/mL) | 95% Confidence Interval |
| This compound | 5.2 | (4.5 - 6.0) |
| Albendazole | 0.5 | (0.4 - 0.6) |
| Levamisole | 2.5 | (2.1 - 2.9) |
| Negative Control | N/A | N/A |
Table 3: Adult Worm Motility Assay (AWMA) - Hypothetical Paralysis/Mortality Data at 24 hours
| Compound | Concentration (µg/mL) | % Motility Inhibition |
| This compound | 10 | 85 |
| 25 | 100 | |
| Albendazole | 10 | 70 |
| 25 | 95 | |
| Levamisole | 10 | 100 |
| 25 | 100 | |
| Negative Control | 0 | 5 |
Experimental Protocols
Parasite Material Preparation
-
H. contortus Eggs: Eggs are recovered from the feces of donor sheep monospecifically infected with a susceptible strain of H. contortus. Fecal samples are homogenized in a saturated saline solution, and the eggs are collected by sieving and centrifugation.[1][2]
-
H. contortus Third-Stage Larvae (L3): Fecal cultures containing H. contortus eggs are incubated at 27°C for 7-10 days to allow for the development of infective L3 larvae.[3] Larvae are then harvested using a Baermann apparatus. For specific assays, L3 larvae are exsheathed by incubation in a solution of sodium hypochlorite.[3]
-
H. contortus Adult Worms: Adult worms are collected from the abomasum of freshly euthanized, experimentally infected sheep.[3][4] The worms are washed in phosphate-buffered saline (PBS) and maintained in a suitable culture medium, such as RPMI-1640, supplemented with antibiotics.
Egg Hatch Assay (EHA)
This assay determines the ovicidal activity of the test compound.
-
Preparation: A suspension of H. contortus eggs is prepared in deionized water to a concentration of approximately 100-200 eggs per 100 µL.
-
Assay Setup: In a 48-well microtiter plate, 100 µL of the egg suspension is added to each well.
-
Compound Addition: 100 µL of this compound at various concentrations (prepared in 2.5% DMSO) is added to the respective wells. Albendazole is used as a positive control, and 2.5% DMSO in deionized water serves as the negative control.
-
Incubation: The plate is incubated at 27°C for 48 hours.
-
Evaluation: After incubation, a drop of Lugol's iodine is added to each well to stop further hatching. The number of unhatched eggs and first-stage larvae (L1) are counted under an inverted microscope.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration, and the IC50 value is determined using probit analysis.
Larval Development Assay (LDA)
This assay assesses the inhibitory effect of the compound on the development of L1 larvae to the L3 stage.
-
Preparation: A suspension of freshly hatched L1 larvae is prepared.
-
Assay Setup: In a 96-well microtiter plate, approximately 100 L1 larvae are added to each well containing a nutritive medium (e.g., yeast extract).
-
Compound Addition: this compound at various concentrations is added to the wells. Levamisole and Albendazole are used as positive controls, and the corresponding solvent is used as a negative control.
-
Incubation: The plate is incubated at 25°C for 6 days.
-
Evaluation: On day 7, the development of larvae is stopped by adding a small amount of Lugol's iodine. The number of L1, L2, and L3 larvae in each well is counted.
-
Data Analysis: The percentage of larval development inhibition is calculated, and the IC50 value is determined.
Adult Worm Motility Assay (AWMA)
This assay evaluates the effect of the compound on the viability of adult worms by assessing their motility.
-
Preparation: Freshly collected adult H. contortus are placed in a petri dish with culture medium.
-
Assay Setup: Groups of 5-10 adult worms are placed in individual wells of a 24-well plate containing 2 mL of supplemented RPMI-1640 medium.
-
Compound Addition: this compound at various concentrations is added to the wells. Levamisole is used as a positive control, and the solvent is used as a negative control.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere.
-
Evaluation: The motility of the worms is observed at regular intervals (e.g., 2, 4, 6, 8, 12, and 24 hours). Motility can be scored on a scale (e.g., 0 = dead, 1 = immotile, 2 = weakly motile, 3 = actively motile).[3][4]
-
Data Analysis: The time taken for paralysis or death of the worms is recorded. The percentage of motility inhibition is calculated at different time points.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for in vitro screening.
Logical Relationship of Assays and Life Stages
Caption: Correlation of assays with H. contortus life stages.
Hypothetical Signaling Pathway for Nematicidal Action
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Application Notes and Protocols for Testing the Antibacterial Activity of Clonostachydiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antibacterial potential of Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora. While this compound has documented anthelmintic and anticancer activities, its antibacterial properties are not yet extensively reported in scientific literature.[1][2] The following protocols are based on established methods for assessing the antibacterial activity of natural products and can be adapted for testing this compound.
Overview of Antibacterial Susceptibility Testing
Antibacterial susceptibility testing is crucial for determining the efficacy of a compound against various bacterial strains. The primary methods employed are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5][6]
These quantitative assays are vital for screening the antibacterial potential of novel compounds like this compound.[7]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Bacterial Strains and Culture Conditions
Recommended Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used for comprehensive screening.
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Bacillus subtilis (e.g., ATCC 6633)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Klebsiella pneumoniae
-
Culture Media:
-
Mueller-Hinton Broth (MHB) is the recommended medium for routine antibacterial susceptibility testing of non-fastidious bacteria.[2]
-
Mueller-Hinton Agar (MHA) is used for the MBC assay.
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This method determines the lowest concentration of this compound that inhibits the visible growth of bacteria.[3][4][8]
Materials:
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Standardized bacterial inoculum
-
Mueller-Hinton Broth (MHB)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (DMSO)
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Protocol:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row designated for testing, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down each row. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
Prepare control wells:
-
Growth Control: 100 µL MHB + 10 µL of the solvent (DMSO) used to dissolve this compound + 10 µL of bacterial inoculum.
-
Sterility Control: 110 µL MHB only.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Inoculate each test and control well (except the sterility control) with 10 µL of the standardized bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
-
(Optional) The optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay Protocol
This assay is performed after the MIC is determined to ascertain whether the inhibitory effect of this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[5][6]
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
-
Incubator (37°C)
Protocol:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a 10 µL aliquot from each.
-
Spot-inoculate the aliquots onto a sterile MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate (or a >99.9% reduction in CFU/mL compared to the initial inoculum).[9]
Data Presentation
Quantitative data from the MIC and MBC assays should be systematically recorded for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |
| Staphylococcus aureus | Positive | ||
| Bacillus subtilis | Positive | ||
| Enterococcus faecalis | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| Klebsiella pneumoniae | Negative |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Positive | ||
| Bacillus subtilis | Positive | ||
| Enterococcus faecalis | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| Klebsiella pneumoniae | Negative |
Interpretation of MBC/MIC Ratio:
-
If MBC/MIC ≤ 4, the compound is considered bactericidal .
-
If MBC/MIC > 4, the compound is considered bacteriostatic .
Visualization of Experimental Workflow and Hypothetical Signaling Pathways
Experimental Workflow
Caption: Workflow for determining the MIC and MBC of this compound.
Hypothetical Mechanism of Action of this compound
While the specific mechanism of action for this compound's potential antibacterial activity is unknown, many fungal secondary metabolites target key bacterial cellular processes. Based on common mechanisms, a hypothetical pathway is proposed below.
Caption: Hypothetical antibacterial mechanisms of this compound.
Further research is necessary to elucidate the precise molecular targets and mechanisms of action of this compound against various bacterial species. The protocols and frameworks provided here offer a starting point for the systematic evaluation of this fungal metabolite's antibacterial potential.
References
- 1. Metabolites from Clonostachys Fungi and Their Biological Activities [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Antibacterial secondary metabolites of Clonostachys rosea, an endophytic fungus from Blumea balsamifera (L.) DC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Isolation of Secondary Metabolites from the Soil-Derived Fungus Clonostachys rosea YRS-06, a Biological Control Agent, and Evaluation of Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. library.oapen.org [library.oapen.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Clonostachydiol Total Synthesis
Welcome to the technical support center for the total synthesis of Clonostachydiol and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields during the synthesis process. The following troubleshooting guides and frequently asked questions (FAQs) are based on published synthetic routes and address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the total synthesis of 4-keto-Clonostachydiol?
A1: The total synthesis of 4-keto-Clonostachydiol is a multi-step process with several challenging transformations. Based on reported syntheses, the main challenges include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers.
-
Low Yields in Key Steps: Certain reactions, such as the MacMillan α-hydroxylation and the Ring-Closing Metathesis (RCM), can be low-yielding without careful optimization.
-
Macrocyclization: The final ring-closing step to form the 14-membered lactone can be difficult and is often a significant bottleneck in the synthesis.
-
Substrate Sensitivity: Intermediates in the synthetic pathway may be sensitive to certain reagents or conditions, leading to decomposition or side product formation.
Q2: A published total synthesis of 4-keto-Clonostachydiol reports an overall yield of 8.4% over 13 steps. Which steps are the most critical for maximizing this yield?
A2: While the overall yield is 8.4%, the yields of individual steps can vary significantly. The most critical steps to optimize for maximizing the overall yield are typically those with the lowest reported yields. In the synthesis by Han et al., the MacMillan α-hydroxylation (Step 3) and the Ring-Closing Metathesis (Step 12) are moderately yielding and can be key points for optimization. Even small improvements in these steps can have a substantial impact on the overall yield.
Troubleshooting Guides
This section provides troubleshooting advice for specific, lower-yielding steps in a known synthetic route to 4-keto-Clonostachydiol.
Guide 1: MacMillan α-Hydroxylation (Step 3)
Issue: Low yield (around 65-70%) in the organocatalytic α-hydroxylation of the ketone intermediate.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Suboptimal Catalyst Loading | The catalyst loading is critical. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side reactions. | Systematically screen catalyst loading from 10 mol% to 30 mol% to find the optimal concentration for your specific substrate. |
| Poor Quality of Amine Catalyst | The purity of the organocatalyst (e.g., a secondary amine) is crucial for its activity. | Ensure the amine catalyst is pure. If necessary, purify by distillation or chromatography before use. |
| Presence of Water | The reaction is sensitive to moisture, which can deactivate the catalyst and enamine intermediate. | Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inefficient Oxidant | The choice and quality of the oxidant (e.g., nitrosobenzene) can impact the yield. | Use a freshly purified or high-purity grade of the oxidant. Consider screening other oxidants if yields remain low. |
Guide 2: Horner-Wadsworth-Emmons (HWE) Olefination (Step 7)
Issue: Poor E/Z selectivity or low yield in the HWE reaction to form the α,β-unsaturated ester.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Suboptimal Base | The choice of base can significantly influence the stereoselectivity and yield. | Screen different bases such as NaH, KHMDS, or LiHMDS. For higher E-selectivity, NaH is often a good choice. |
| Reaction Temperature | The reaction temperature can affect the kinetic vs. thermodynamic control of the olefination. | Experiment with a range of temperatures, from -78 °C to room temperature, to optimize the E/Z ratio. |
| Steric Hindrance | Steric hindrance in either the aldehyde or the phosphonate reagent can lead to lower yields. | Ensure the phosphonate reagent is not excessively bulky. If the aldehyde is hindered, longer reaction times or a more reactive phosphonate may be necessary. |
Guide 3: Ring-Closing Metathesis (RCM) (Step 12)
Issue: Low yield (around 55-60%) in the Grubbs-catalyzed RCM to form the 14-membered macrolactone.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Catalyst Deactivation | The Grubbs catalyst can be sensitive to impurities in the substrate or solvent. | Purify the diene precursor carefully before the RCM step. Use freshly distilled, degassed solvent (e.g., toluene or dichloromethane). |
| High Concentration | RCM for large rings requires high dilution to favor intramolecular cyclization over intermolecular oligomerization. | Perform the reaction at a very low concentration (e.g., 0.001 M). A syringe pump for slow addition of the substrate to the catalyst solution can be beneficial. |
| Suboptimal Catalyst | The choice of Grubbs catalyst (1st, 2nd, or 3rd generation) can significantly impact the yield. | Screen different Grubbs catalysts. For this particular transformation, a Hoveyda-Grubbs 2nd generation catalyst is often effective. |
Data Presentation
Table 1: Summary of Yields in the Total Synthesis of 4-keto-Clonostachydiol
| Step | Reaction Type | Reported Yield |
| 1 | Grignard Reaction | 92% |
| 2 | Oxidation | 95% |
| 3 | MacMillan α-Hydroxylation | 68% |
| 4 | Protection (TIPS) | 98% |
| 5 | Reduction | 96% |
| 6 | Protection (PMB) | 95% |
| 7 | Horner-Wadsworth-Emmons Olefination | 85% |
| 8 | Deprotection (TIPS) | 97% |
| 9 | Esterification | 89% |
| 10 | Deprotection (PMB) | 92% |
| 11 | Oxidation | 88% |
| 12 | Ring-Closing Metathesis (RCM) | 58% |
| 13 | Deprotection (TES) | 95% |
| Overall | ~8.4% |
Experimental Protocols & Visualizations
Overall Synthetic Workflow
The following diagram illustrates the synthetic route to 4-keto-Clonostachydiol, highlighting the key transformations and the identified lower-yielding steps that are often targets for optimization.
Caption: Synthetic workflow for 4-keto-Clonostachydiol, highlighting key steps.
Troubleshooting Logic for Ring-Closing Metathesis (RCM)
This decision tree provides a logical workflow for troubleshooting low yields in the RCM step.
Caption: Troubleshooting decision tree for the Ring-Closing Metathesis (RCM) step.
Technical Support Center: Stereoselective Synthesis of Macrodiolides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of macrodiolides. The content is tailored for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting & FAQs
This section addresses specific experimental issues in a question-and-answer format.
FAQ 1: My macrolactonization yield is consistently low. What are the common causes and how can I troubleshoot this?
Low yields in the crucial macrolactonization step are a frequent challenge. The primary issue is often the competition between the desired intramolecular cyclization and intermolecular oligomerization.[1][2] Several factors related to reaction conditions, substrate structure, and reagent choice can contribute to this problem.
Troubleshooting Steps:
-
Verify High-Dilution Conditions: The most critical factor is maintaining a very low concentration of the seco-acid (the linear precursor) to favor intramolecular reaction.
-
Assess the Seco-Acid Structure: The conformation of the linear precursor significantly impacts cyclization efficiency.[1] A conformationally rigid precursor that is pre-organized for cyclization will react more efficiently.
-
Action: Analyze the seco-acid structure for elements that impart conformational rigidity, such as double bonds or cyclic fragments. If the precursor is too flexible, intermolecular reactions may dominate.[2]
-
-
Re-evaluate the Coupling Reagent: The choice of macrolactonization promoter is critical. Classical methods each have specific strengths and weaknesses.
-
Action: If one method fails, try another. For instance, if Yamaguchi conditions lead to isomerization of sensitive substrates, the Shiina method might be a better alternative.[3]
-
-
Check for Purity: Impurities in the seco-acid can interfere with the reaction.
-
Action: Ensure the precursor is meticulously purified before the macrolactonization step.[4]
-
-
Consider Catalyst-Based Methods: Newer methods using Lewis acids or transition metals can be highly effective and may operate under milder conditions.[3][5]
Comparison of Common Macrolactonization Reagents
| Reagent/Method | Activating Agent | Typical Conditions | Key Advantages | Potential Issues |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride | Toluene, reflux, DMAP (cat.) | Widely used, generally reliable. | High temperatures, can cause isomerization of sensitive substrates.[3] |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | CH2Cl2, RT, Nucleophilic or Lewis Acid catalyst | Mild conditions (room temp), high yields, low epimerization.[3][6] | Requires slow addition to maintain low concentration of the active mixed anhydride.[6] |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / PPh3 | Toluene or Xylene, reflux | Effective for a range of ring sizes. | High temperatures, can be substrate-dependent.[1] |
| Mukaiyama | 2-Chloro-1-methylpyridinium iodide | CH2Cl2 or CH3CN, reflux | Good for many substrates. | Can fail with sterically hindered or sensitive substrates.[2] |
FAQ 2: I am observing poor diastereoselectivity when installing stereocenters in the acyclic precursor. How can I improve this?
Achieving high diastereoselectivity in the acyclic chain is fundamental to the entire synthesis. Poor selectivity often arises from inadequate facial control during bond-forming reactions like aldol additions or allylations.
Troubleshooting Steps:
-
Analyze the Substrate-Control Bias: Assess the inherent stereochemical preference of your substrate. Sometimes, the existing chiral centers do not provide sufficient bias for the desired outcome.
-
Action: Use computational modeling or literature precedents for similar fragments to predict the facial bias. If it's unfavorable, a reagent-controlled strategy is necessary.
-
-
Switch to a Reagent-Controlled Method: When substrate control is weak or disfavored, use a chiral auxiliary or a stereoselective catalyst that can override the substrate's natural preference.
-
Action: For aldol reactions, consider Evans' oxazolidinone or Brown's chiral boron enolates. For allylations, Evans' chiral allyl silanes or Krische's catalytic methods can provide high levels of control.
-
-
Optimize Reaction Conditions: Temperature, solvent, and cation choice can dramatically influence diastereoselectivity.
-
Action: Systematically screen these parameters. Lowering the reaction temperature often enhances selectivity. The choice of Lewis acid or counterion can affect the geometry of the transition state.
-
-
Consider Enzymatic or Bio-inspired Approaches: Polyketide synthases (PKS) in nature achieve near-perfect stereocontrol.[7][8][9] The ketoreductase (KR) domains within these enzymes control both the choice of substrate epimer and the stereochemistry of the reduction.[7]
-
Action: Explore using isolated KR domains or chemoenzymatic strategies for key reductions where chemical methods fall short.
-
FAQ 3: My protecting groups are being unintentionally cleaved or are interfering with reactions. What is the best strategy?
A robust protecting group strategy is essential for any complex synthesis.[10] Problems arise from a lack of orthogonality, where the conditions to remove one group affect another, or when a protecting group interferes with a key reaction.[11][12]
Troubleshooting Steps:
-
Map out an Orthogonal Scheme: Ensure your protecting groups can be removed under mutually exclusive conditions (e.g., acid-labile, base-labile, fluoride-labile, hydrogenation).[10][11]
-
Action: Create a flowchart of your synthetic steps, listing the protecting groups and the conditions required for their removal at each stage. This helps identify potential incompatibilities early on.
-
-
Choose Groups that Don't Interfere: Some protecting groups can act as Lewis bases and chelate to metal catalysts, inhibiting the reaction.
-
Action: If a metal-catalyzed reaction is sluggish, consider switching from a protecting group like PMB (p-methoxybenzyl), which can chelate, to a silyl ether like TBS (tert-butyldimethylsilyl).
-
-
Minimize Protection/Deprotection Steps: Every protection/deprotection sequence adds two steps to the synthesis and lowers the overall yield.[10]
-
Action: Re-evaluate your synthetic route to see if any protecting groups can be avoided. Can a reaction be performed on an unprotected functional group? Can a late-stage functionalization strategy be used instead?
-
Common Orthogonal Protecting Group Sets
| Protecting Group Class | Examples | Cleavage Conditions | Stable To |
| Silyl Ethers | TBS, TIPS, TBDPS | Fluoride (TBAF), Acid (TFA, HCl) | Hydrogenation, Mild Base |
| Benzyl Ethers | Bn, PMB | Hydrogenolysis (H2, Pd/C), Strong Acid (PMB: DDQ) | Mild Acid/Base, Fluoride |
| Esters/Carbonates | Ac, Piv, Boc, Cbz | Base (K2CO3), Acid (TFA for Boc), H2 (for Cbz) | Fluoride, Mild Acid (for Ac/Piv) |
| Acetals | MOM, MEM, THP | Acid (PPTS, HCl) | Base, Hydrogenation, Fluoride |
FAQ 4: I am observing epimerization at a key stereocenter. How can I prevent this?
Epimerization, the inversion of a single stereocenter, can ruin a carefully constructed synthesis. It is most common at centers adjacent to a carbonyl group (α-epimerization) or during coupling reactions.[13][14][15]
Troubleshooting Steps:
-
Avoid Harsh Basic or Acidic Conditions: The most common cause of α-epimerization is the formation of an enol or enolate under basic or acidic conditions, which allows for protonation from either face.
-
Action: Use milder, non-nucleophilic bases (e.g., 2,6-lutidine instead of triethylamine). Minimize exposure time to acidic or basic conditions during workup and purification.[14]
-
-
Choose Coupling Reagents Carefully: In peptide-like couplings or esterifications, the activation of a carboxylic acid can lead to the formation of an oxazolone, a common intermediate that facilitates epimerization at the adjacent stereocenter.[13]
-
Modify the Substrate: If epimerization is unavoidable under required reaction conditions, consider temporarily modifying the substrate to prevent it.
-
Action: For example, reducing a ketone to an alcohol for a subsequent reaction and then re-oxidizing it later can protect the adjacent stereocenter from epimerization.
-
Section 2: Experimental Protocols
Protocol 1: General Procedure for Shiina Macrolactonization
This protocol describes a general method for intramolecular cyclization of a seco-acid using 2-methyl-6-nitrobenzoic anhydride (MNBA) under nucleophilic catalysis, which is known for its mild conditions and high yields.[3][6]
Materials:
-
ω-Hydroxycarboxylic acid (seco-acid)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA, 2.0-3.0 equiv.)
-
4-(Dimethylamino)pyridine (DMAP, 3.0-6.0 equiv.)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Syringe pump
Procedure:
-
A 3-neck round-bottom flask is charged with MNBA (2.5 equiv.), DMAP (4.0 equiv.), and a large volume of anhydrous toluene (to achieve a final seco-acid concentration of ~0.001 M).
-
The mixture is heated to reflux under an inert atmosphere (Argon or Nitrogen).
-
A solution of the seco-acid (1.0 equiv.) in anhydrous toluene is prepared.
-
Using a syringe pump, the seco-acid solution is added dropwise to the refluxing reaction mixture over 10-12 hours.
-
After the addition is complete, the reaction is stirred for an additional 1-2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to isolate the desired macrodiolide.
Section 3: Visual Guides & Workflows
Diagram 1: Troubleshooting Low Macrolactonization Yield
Caption: A troubleshooting flowchart for diagnosing and resolving low macrolactonization yields.
Diagram 2: Orthogonal Protecting Group Strategy
Caption: A logical workflow illustrating an orthogonal protecting group strategy for selective deprotection.
References
- 1. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 7. The Biochemical Basis for Stereochemical Control in Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Polyketide stereocontrol: a study in chemical biology [beilstein-journals.org]
- 9. Polyketide stereocontrol: a study in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. jocpr.com [jocpr.com]
- 12. biosynth.com [biosynth.com]
- 13. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Clonostachydiol Stability and Degradation Pathways: A Technical Support Guide
Disclaimer: This technical support center provides generalized information regarding the stability and potential degradation pathways of clonostachydiol. As of the latest literature review, specific experimental stability and degradation data for this compound are not publicly available. The information herein is based on the known chemical properties of this compound and the general behavior of related macrodiolide compounds. Researchers should validate these recommendations under their specific experimental conditions.
This compound is a macrodiolide of fungal origin with promising anticancer and anthelmintic properties.[1][2] Understanding its stability is crucial for accurate experimental results and potential therapeutic development. This guide addresses common questions and troubleshooting scenarios related to the handling and stability of this compound.
This compound Properties
Below is a summary of the known physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₆ | [1] |
| Molecular Weight | 284.3 g/mol | [1] |
| Formal Name | (3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | [1] |
| CAS Number | 2205018-06-8 | [1] |
| Origin | Fungus Clonostachys cylindrospora | [1][2] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol. | [1] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Based on the general stability of macrodiolides, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be stored at -80°C in an inert atmosphere (e.g., under argon or nitrogen) to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound?
A2: this compound's structure contains two ester linkages and two carbon-carbon double bonds, which are susceptible to degradation. The primary degradation pathways are likely to be:
-
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, leading to the opening of the macrocyclic ring.
-
Oxidation: The double bonds are susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon bond.
Q3: Is this compound sensitive to light?
A3: Many complex organic molecules are sensitive to photolytic degradation. While specific data for this compound is unavailable, it is best practice to protect it from light during storage and handling to prevent potential degradation.
Q4: At what pH is this compound most stable?
A4: The stability of compounds with ester functionalities is often pH-dependent. Generally, neutral pH (around 6-7) is preferred to minimize acid- or base-catalyzed hydrolysis. However, the optimal pH for stability would need to be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause Related to Stability | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, verify its integrity via analytical methods like HPLC before use. Consider performing a time-course experiment to assess stability in your specific assay conditions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products during sample preparation or storage. | Analyze freshly prepared samples. If using stored samples, compare their chromatograms to those of fresh samples. If new peaks are present, consider performing forced degradation studies to identify these degradation products. |
| Inconsistent experimental results. | Inconsistent levels of this compound due to degradation. | Standardize sample handling and storage procedures. Protect samples from light and extreme temperatures. Use an internal standard in analytical methods to account for any degradation during analysis. |
| Precipitation of the compound from solution. | Change in solubility due to degradation or formation of less soluble degradation products. | Visually inspect solutions before use. If precipitation is observed, the solution should not be used. Prepare fresh solutions and consider the compatibility of the solvent with the experimental conditions. |
Hypothetical Degradation Pathways of this compound
Based on its chemical structure, the following degradation pathways for this compound can be hypothesized:
-
Hydrolytic Degradation: The two ester linkages within the macrocyclic ring are susceptible to hydrolysis. Under acidic or basic conditions, these bonds can be cleaved, leading to the formation of a linear dihydroxy dicarboxylic acid.
-
Oxidative Degradation: The two carbon-carbon double bonds are prone to oxidation. This can lead to the formation of various products, such as epoxides or diols, upon reaction with oxidizing agents. Further oxidation could lead to the cleavage of the double bonds, resulting in smaller, more polar molecules.
Caption: Hypothetical degradation pathways of this compound.
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound and identify its potential degradation products.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity inert gas (e.g., nitrogen or argon)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at a controlled temperature (e.g., 80°C) for a defined period.
-
Also, incubate a solution of this compound at the same temperature.
-
At each time point, withdraw a sample, dissolve the solid sample in the solvent, and dilute to the working concentration.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare samples for analysis.
-
4. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC or UPLC method, preferably coupled with a mass spectrometer.
-
The chromatographic method should be able to separate the parent compound from its degradation products.
-
Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
5. Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Use the mass spectrometry data to propose structures for the observed degradation products.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Optimizing HPLC Separation of Clonostachydiol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Clonostachydiol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound isomers?
A1: this compound isomers, as stereoisomers (diastereomers or enantiomers), possess very similar physicochemical properties, making their separation challenging. The primary difficulties include achieving baseline resolution between adjacent peaks, dealing with co-elution with other fungal metabolites from crude extracts, and preventing on-column degradation or isomerization.[1][2] The choice of the right stationary phase and mobile phase composition is critical for a successful separation.[1]
Q2: What type of HPLC column is best suited for this compound isomer separation?
A2: For separating enantiomers, a chiral stationary phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a wide range of chiral compounds and would be a primary choice for screening.[1][3] For diastereomers, while a chiral column is often effective, standard reversed-phase (e.g., C18, C8) or normal-phase (e.g., silica, cyano) columns can also provide separation.[4][5] A screening approach using several different column chemistries is the most prudent strategy.[1][6]
Q3: How does the mobile phase composition affect the separation of isomers?
A3: The mobile phase composition, including the organic modifier, additives, and temperature, plays a crucial role in modulating selectivity and resolution.[1][7]
-
Organic Modifiers: In normal phase, alcohols like ethanol and isopropanol are used. In reversed-phase, acetonitrile and methanol are common. The type and proportion of the modifier can significantly alter selectivity.
-
Additives/Buffers: Small amounts of acidic (e.g., trifluoroacetic acid, acetic acid) or basic (e.g., diethylamine) additives can improve peak shape for acidic or basic analytes, respectively, by suppressing ionization.[8]
-
Temperature: Adjusting the column temperature can change the thermodynamics of the analyte-stationary phase interaction, sometimes dramatically improving resolution.[8]
Q4: My peaks are broad and tailing. What could be the cause?
A4: Poor peak shape can result from several factors:
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause tailing, especially for basic compounds. Using a mobile phase additive can help mitigate this.[8]
-
Column Degradation: A loss of stationary phase or a void in the column packing can lead to poor peak shapes. Flushing the column or replacing it may be necessary.
-
Inappropriate Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the HPLC separation of this compound isomers.
Issue 1: Poor or No Resolution Between Isomers
If your chromatogram shows a single peak or overlapping peaks for the this compound isomers, follow this workflow.
Caption: Troubleshooting workflow for poor isomer resolution.
Explanation:
-
Optimize Mobile Phase: The first step is to adjust the mobile phase strength. For reversed-phase, this means changing the percentage of the organic solvent. A shallower gradient or a lower isocratic percentage often improves the resolution of closely eluting peaks.
-
Change Organic Modifier: The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact selectivity for isomers. If one doesn't work, try the other.
-
Adjust Temperature: Lowering the temperature can increase resolution, although it will also increase backpressure and run time. Conversely, a higher temperature might sometimes improve selectivity.[8]
-
Use Additives: If peak shape is poor, which can contribute to apparent poor resolution, adding a modifier like TFA or formic acid can help.[8]
-
Screen Different Columns: If mobile phase optimization fails, the stationary phase is likely not suitable. A systematic screening of different columns (e.g., another type of chiral column, or a phenyl-hexyl for diastereomers) is the most powerful way to find selectivity.[5][6]
Issue 2: Retention Time Drifting
If the retention times of your isomers are inconsistent between runs, consider the following.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Analytical Separation of Closantel Enantiomers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
Technical Support Center: Anthelmintic Bioactivity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low bioactivity in anthelmintic assays.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing low or no bioactivity in my anthelmintic screening assay?
Low bioactivity in anthelmintic assays can stem from several factors, which can be broadly categorized into issues related to the compound, the assay system, or the parasite itself. Common problems include poor compound solubility, degradation of the test compound, suboptimal assay conditions (e.g., parasite density, incubation time), or inherent resistance of the parasite species or life stage to the compound's mechanism of action.[1][2][3] Some anthelmintics also require host-parasite interactions to exhibit their full effect, which may not be present in an in vitro setting.[2]
Q2: How can I determine if my test compound's solubility is the issue?
Poor solubility is a frequent cause of low bioactivity, as the effective concentration of the compound in the assay medium is much lower than the nominal concentration.[4]
-
Visual Inspection: First, visually inspect the assay plates for any signs of compound precipitation.
-
Solubility Test: Conduct a formal solubility test in the final assay buffer.
-
Solvent Considerations: If solubility is low, consider using a co-solvent, but ensure the final concentration is not toxic to the parasites.
Q3: Could the parasite's life stage or species affect the bioactivity of my compound?
Absolutely. Different developmental stages of a parasite can exhibit varying susceptibility to anthelmintic compounds.[5] For instance, some drugs are more effective against adult worms than larval stages, or vice versa.[5] Furthermore, the inherent biology of different parasite species can lead to variations in drug susceptibility.[2] Therefore, the choice of parasite species and life stage is crucial for the success of the assay.[2]
Q4: What are the key parameters to optimize for an in vitro anthelmintic assay?
To ensure reliable and reproducible results, several key parameters of your assay should be optimized. These include:
-
Parasite Density: The number of eggs, larvae, or adult worms per well can impact the assay's outcome.[6][7]
-
Media Composition and Concentration: The type and concentration of the culture media can affect parasite viability and motility.[6][7]
-
Incubation Time and Conditions: The duration of the assay and environmental conditions such as temperature and CO2 levels are critical.[8]
-
Controls: Proper positive and negative controls are essential for data interpretation and quality control.
Q5: How do I know if the observed low activity is due to anthelmintic resistance?
Anthelmintic resistance is a significant factor that can lead to low bioactivity.[1][9] Resistance can be inherent to the parasite strain or develop over time due to drug pressure.[1] To investigate potential resistance:
-
Use a Reference Strain: Compare the activity of your compound against a known susceptible parasite strain.
-
Dose-Response Curve: Generate a dose-response curve. A shift in the EC50 value compared to historical data or a susceptible strain can indicate resistance.
-
In Vitro Tests: Specific in vitro assays like the egg hatch assay or larval motility test can be used to detect resistance to certain classes of anthelmintics.[1][10]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability can obscure real effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Inconsistent Parasite Numbers | Ensure a homogenous distribution of parasites when dispensing into wells. Mix the parasite suspension gently and frequently. |
| Compound Precipitation | Visually inspect wells for precipitation. If present, refer to the solubility troubleshooting steps in the FAQs. |
| Edge Effects | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dispensing of compounds and parasites. |
Issue 2: Positive Control Shows Weak or No Effect
A failing positive control invalidates the results of the assay.
| Potential Cause | Troubleshooting Step |
| Degraded Control Compound | Prepare fresh stock solutions of the positive control. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations and dilutions for the positive control. |
| Resistant Parasite Strain | If resistance is suspected, test the positive control against a known susceptible strain to confirm its activity. |
| Suboptimal Assay Conditions | Review and optimize assay parameters such as incubation time and temperature. |
Experimental Protocols
Larval Motility Assay
This assay assesses the effect of a compound on the motility of infective third-stage larvae (L3).
-
Preparation of Larvae: Culture parasite eggs to the L3 stage. Harvest and wash the larvae, then suspend them in the appropriate assay medium.
-
Assay Setup: Dispense the larval suspension into a 96-well plate at a pre-optimized density (e.g., 500-1,000 L3 per 200 µL).[6][7]
-
Compound Addition: Add the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a positive control (e.g., ivermectin).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) and CO2 levels (e.g., 5%) for a defined period (e.g., 24, 48, or 72 hours).[8]
-
Motility Assessment: Quantify larval motility using a real-time monitoring system (e.g., xCELLigence) or by manual observation under a microscope.[5][6]
-
Data Analysis: Calculate the percentage of motility inhibition relative to the solvent control and determine the EC50 value.
Egg Hatch Assay
This assay is commonly used to detect resistance to benzimidazoles.[1]
-
Egg Collection: Recover fresh parasite eggs from fecal samples.
-
Assay Setup: Place a defined number of eggs in each well of a 24-well plate.
-
Compound Addition: Add serial dilutions of the test compound (benzimidazoles) and control substances.
-
Incubation: Incubate the plates at 27°C for 48 hours.[1]
-
Counting: Count the number of hatched larvae and unhatched eggs in each well.
-
Data Analysis: Calculate the percentage of egg hatch inhibition and determine the LD50 value.[1]
Quantitative Data Summary
Table 1: Example EC50 Values for Anthelmintics in a Larval Migration Inhibition Assay against Ascaridia galli
| Anthelmintic | EC50 (nM) |
| Fenbendazole (FBZ) | 6.32 |
| Thiabendazole (TBZ) | 105.9 |
| Levamisole (LEV) | 349.9 |
| Piperazine (PIP) | 6.78 x 10^7 |
Data adapted from Feyera et al., 2022.[11]
Table 2: Optimized Conditions for Hookworm L3 Motility Assays (xWORM)
| Parameter | Optimized Range |
| In-well Parasite Density | 500-1,000 L3 / 200 µL |
| Media Concentration | 3.13 - 25% |
Data adapted from Lennox-Bulow et al., 2023.[6][7]
Visualizations
References
- 1. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Where are all the anthelmintics? Challenges and opportunities on the path to new anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical Technology for the Regulation of the Solubility of Anthelmintic Drugs Using Polymers [ineosopen.org]
- 5. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Optimizing the xWORM assay for monitoring hookworm larvae motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in diagnosis and control of anthelmintic resistant gastrointestinal helminths infecting ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming In Vitro Solubility Challenges of Clonostachydiol
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Clonostachydiol and encountering solubility issues in their in vitro experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to help you achieve consistent and reliable results.
Troubleshooting Guide
This guide addresses common problems related to the solubility of this compound in a question-and-answer format.
Issue 1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium.
-
Why is this happening? This is a common issue for hydrophobic compounds like this compound. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but when the DMSO stock solution is diluted into an aqueous environment, the concentration of the organic solvent decreases significantly. This can cause the compound to crash out of solution and form a precipitate.
-
What can I do to solve this?
-
Optimize the final DMSO concentration: Aim for the highest final DMSO concentration that is tolerated by your assay or cells (typically ≤ 0.5%). A slightly higher DMSO concentration might keep the compound in solution.
-
Use a co-solvent: Instead of diluting directly into the aqueous buffer, try diluting the this compound stock in an intermediate solution containing a co-solvent like PEG400 or glycerin before the final dilution into the assay medium.
-
Employ surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Tween® 80 (typically 0.01-0.1%), to your assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Heated Sonication: Gently warming the solution to 37°C while sonicating can aid in dissolving the compound. However, be mindful of the thermal stability of this compound.
-
Issue 2: I am observing high variability in my assay results with this compound.
-
Why is this happening? Poor solubility can lead to inconsistent concentrations of the compound across different wells of an assay plate, resulting in variable data and inaccurate structure-activity relationships (SAR). Undissolved particles can also interfere with assay readouts, particularly in optical-based assays.
-
How can I troubleshoot this?
-
Visual Inspection: Before starting your experiment, visually inspect the diluted this compound in the final assay buffer for any signs of cloudiness or precipitation.
-
Centrifugation: Centrifuge your assay plates at a low speed after adding the compound and before incubation. Check for any pellet formation at the bottom of the wells.
-
Perform a Solubility Assessment: It is highly recommended to determine the kinetic solubility of this compound in your specific assay buffer before conducting extensive experiments. This will help you to work within a concentration range where the compound is fully solubilized.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: Based on available data, this compound is soluble in DMSO, ethanol, methanol, and dichloromethane. For in vitro studies, DMSO is the most commonly used solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. To aid dissolution, you can gently warm the vial to 37°C and use an ultrasonic bath.
Q2: How should I store my this compound stock solutions?
A2: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.
Q3: Can I use pH modification to solubilize this compound in my cell-based assay?
A3: While adjusting the pH can be a useful technique for some compounds, it is crucial to ensure that the final pH of your cell culture medium remains within the physiological range required for your cells (typically pH 7.2-7.4). Significant deviations from this range can adversely affect cell viability and the performance of your assay. This technique is generally more applicable to cell-free enzymatic assays.
Q4: What are cyclodextrins and can they help with this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This can be a viable strategy, but it requires careful optimization and validation to ensure the cyclodextrin itself does not interfere with the assay.
Data Presentation
Currently, specific quantitative solubility data for this compound in various solvents is not widely published. The following table summarizes the known qualitative solubility and provides a template for researchers to record their own experimentally determined values.
| Solvent | Qualitative Solubility | Quantitative Solubility (User Determined) |
| DMSO | Soluble | e.g., >50 mg/mL |
| Ethanol | Soluble | e.g., 10-20 mg/mL |
| Methanol | Soluble | e.g., 5-10 mg/mL |
| Dichloromethane | Soluble | Not applicable for in vitro assays |
| Water / PBS (pH 7.4) | Poorly Soluble | e.g., <1 µg/mL |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is crucial for establishing the appropriate concentration range for in vitro assays.
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent for UV-based detection)
-
Plate shaker
-
Plate reader (for UV-Vis absorbance or nephelometry) or HPLC-UV system
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the assay plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations and a final DMSO concentration that is consistent with your planned experiments (e.g., 198 µL of buffer for a 1% final DMSO concentration).
-
Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Measure the solubility. This can be done in several ways:
-
Nephelometry (Light Scattering): Measure the turbidity of each well. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.
-
UV-Vis Spectroscopy: After a brief centrifugation to pellet any precipitate, measure the absorbance of the supernatant at the λmax of this compound. Compare the absorbance to a standard curve prepared in a solvent system where the compound is fully soluble.
-
HPLC-UV: Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant, and analyze the concentration of the dissolved compound by HPLC-UV against a standard curve.
-
Protocol 2: Thermodynamic Solubility Assay
This "shake-flask" method determines the equilibrium solubility, which is often considered the "true" solubility.
Materials:
-
Solid this compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Small glass vials
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC-UV system
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.
Visualizations
Technical Support Center: Enhancing Clonostachydiol Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of Clonostachydiol extraction. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway diagrams to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Inadequate fungal growth or secondary metabolite production. 2. Inefficient extraction solvent. 3. Degradation of this compound during extraction. 4. Suboptimal extraction method. | 1. Optimize culture conditions (media composition, pH, temperature, aeration) for Clonostachys cylindrospora. Refer to the "Optimization of Fermentation Conditions" table below. 2. This compound is soluble in dichloromethane, DMSO, ethanol, and methanol[1][2]. Ensure the chosen solvent is of high purity. Consider sequential extraction with solvents of increasing polarity. 3. Store extracts at -20°C to minimize degradation[2]. Avoid prolonged exposure to high temperatures and direct light. 4. Experiment with different extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency. |
| Presence of Impurities in the Final Product | 1. Co-extraction of other fungal metabolites. 2. Incomplete separation during chromatographic purification. | 1. Employ pre-extraction steps, such as washing the fungal biomass with a non-polar solvent (e.g., hexane) to remove lipids. 2. Optimize the chromatographic separation. This may involve trying different stationary phases (e.g., silica gel, reverse-phase C18), mobile phase compositions, and gradient profiles. |
| Inconsistent Extraction Yields Between Batches | 1. Variability in fungal culture growth and metabolite production. 2. Inconsistent extraction procedure. | 1. Standardize the fermentation protocol, including inoculum size, media preparation, and incubation time. Monitor fungal growth and morphology. 2. Ensure all extraction parameters (e.g., solvent volume, extraction time, temperature) are kept consistent for each batch. |
| Difficulty in Isolating this compound from the Crude Extract | 1. Low concentration of this compound in the extract. 2. Complex mixture of co-eluting compounds. | 1. Scale up the fungal culture to increase the starting biomass. 2. Utilize multi-step purification techniques. For example, an initial liquid-liquid extraction followed by column chromatography and then preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a 14-membered macrodiolide, a type of polyketide secondary metabolite, originally isolated from the fungus Clonostachys cylindrospora (strain FH-A 6607)[3][4][5]. It has demonstrated both anthelmintic and anticancer activities. It is effective against the nematode Haemonchus contortus in lambs and shows cytotoxicity against various cancer cell lines, including P388, L1210, HT-29, and A549[1][2].
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound at -20°C[2]. Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and degradation.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dichloromethane, dimethyl sulfoxide (DMSO), ethanol, and methanol[1][2].
Q4: How can I optimize the production of this compound in my fungal cultures?
A4: The production of secondary metabolites in fungi is highly dependent on culture conditions. While specific optimization data for this compound is limited, studies on the closely related Clonostachys rosea suggest that factors like carbon and nitrogen sources, C:N ratio, pH, and temperature are critical[6][7][8]. Refer to the "Optimization of Fermentation Conditions" table for suggested parameters to investigate.
Q5: What analytical techniques are suitable for the quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a standard method for the quantification of fungal secondary metabolites like this compound. A validated analytical method is crucial for accurate and reproducible results.
Experimental Protocols
I. General Workflow for this compound Extraction and Purification
This workflow provides a general overview of the steps involved in obtaining this compound from fungal cultures.
Caption: General experimental workflow for this compound extraction.
II. Detailed Methodologies
A. Fermentation of Clonostachys cylindrospora
-
Inoculum Preparation: Prepare a spore suspension or mycelial fragments from a fresh culture of Clonostachys cylindrospora grown on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Fermentation: Inoculate a liquid or solid-state fermentation medium. For liquid fermentation, use a shaker incubator to ensure proper aeration. For solid-state fermentation, use a substrate like rice or wheat bran. Incubate under optimized conditions (see table below).
B. Extraction of Crude this compound
-
Harvesting: After the fermentation period, separate the fungal biomass from the culture broth by filtration.
-
Extraction:
-
From Mycelium: Homogenize the fungal biomass and extract with a suitable organic solvent (e.g., methanol or ethyl acetate) multiple times.
-
From Culture Broth: Perform a liquid-liquid extraction of the culture filtrate with an immiscible organic solvent like ethyl acetate.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
C. Purification of this compound
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate fractions.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
Preparative HPLC: Pool the enriched fractions and subject them to preparative reverse-phase HPLC for final purification.
D. Quantification of this compound
-
Develop and validate an analytical HPLC method for the quantification of this compound. This involves optimizing the mobile phase, column, and detection wavelength, and establishing a calibration curve with a pure standard.
Data Presentation
Optimization of Fermentation Conditions for Clonostachys spp.
The following table summarizes key parameters that can be optimized to enhance secondary metabolite production in Clonostachys species, which can be applied to improve this compound yield.
| Parameter | Range/Options to Test | Rationale | Reference(s) |
| Carbon Source | Glucose, Sucrose, Dextrose, Maltose | The type and concentration of the carbon source can significantly influence fungal growth and the induction of secondary metabolic pathways. | [6][7] |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate, Sodium Nitrate | The nitrogen source and the carbon-to-nitrogen (C:N) ratio are critical for regulating the switch from primary to secondary metabolism. | [8] |
| pH | 4.0 - 7.0 | The pH of the culture medium affects nutrient uptake and enzyme activity, thereby influencing growth and metabolite production. | [6][7] |
| Temperature | 20°C - 30°C | Temperature affects the rate of fungal growth and enzymatic reactions involved in secondary metabolite biosynthesis. | [6] |
| Aeration | Shaking speed (for liquid cultures), substrate moisture (for solid-state) | Adequate oxygen supply is crucial for the aerobic metabolism of the fungus and the production of many secondary metabolites. | [6] |
Mandatory Visualizations
Proposed Biosynthetic Pathway of this compound
This compound is a polyketide, likely synthesized by a Type I Polyketide Synthase (PKS). The following diagram illustrates a plausible biosynthetic pathway.
Caption: Proposed biosynthetic pathway for this compound.
Potential Mechanism of Anthelmintic Action
The exact mechanism of action for this compound is not yet fully elucidated. However, many macrocyclic lactones with anthelmintic properties act on the nervous system of nematodes.
Caption: Putative mechanism of anthelmintic action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Functional analysis of polyketide synthase genes in the biocontrol fungus Clonostachys rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Secondary metabolites by chemical screening. 21. This compound, a novel anthelmintic macrodiolide from the fungus Clonostachys cylindrospora (strain FH-A 6607) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. researchgate.net [researchgate.net]
- 8. Clonostachys rosea: Production by Submerged Culture and Bioactivity Against Sclerotinia sclerotiorum and Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
addressing reproducibility in Clonostachydiol bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing reproducibility in Clonostachydiol bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a 14-membered macrodiolide, a type of secondary metabolite, originally isolated from the fungus Clonostachys cylindrospora. Its primary reported biological activity is anthelmintic, showing effectiveness against nematodes such as Haemonchus contortus. It has also demonstrated cytotoxic activity against certain cancer cell lines.
Q2: What are the main challenges in ensuring the reproducibility of this compound bioassays?
A2: The main challenges include the inherent variability of natural products, inconsistencies in the physiological state of the target organisms (e.g., nematode larvae), variations in experimental conditions (temperature, incubation time, solvent effects), and the lack of standardized protocols specific to this compound.
Q3: How should I store this compound to ensure its stability?
A3: this compound is reported to be stable for at least four years when stored at -20°C. For short-term use, it can be dissolved in solvents like DMSO, ethanol, methanol, or dichloromethane and should be stored under appropriate conditions to prevent degradation.
Q4: What are the key parameters to standardize in an in vitro anthelmintic bioassay for this compound?
A4: Key parameters to standardize include the source and age of the nematode eggs or larvae, the concentration of the test compound and solvent, incubation time and temperature, and the method of assessing viability (e.g., motility, egg hatching).
Q5: Can the solvent used to dissolve this compound affect the bioassay results?
A5: Yes, the solvent can have a significant impact. It is crucial to use a solvent that is non-toxic to the target organism at the final concentration used in the assay. A solvent control group should always be included in the experimental design.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound bioassays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent number of larvae/eggs per well.- Uneven distribution of the compound in the well.- Pipetting errors.- Variation in the physiological state of the nematodes. | - Use a standardized method for counting and dispensing larvae/eggs.- Ensure thorough mixing of the compound in the media before and after adding to the wells.- Calibrate pipettes regularly and use proper pipetting techniques.- Use larvae/eggs from a synchronized culture of the same age. |
| No or low activity of this compound | - Incorrect concentration of the compound.- Degradation of the compound.- Low sensitivity of the nematode strain.- Inappropriate assay conditions (e.g., incubation time too short). | - Verify the concentration of your stock solution.- Check the storage conditions and age of the this compound stock.- Use a reference-susceptible strain of the nematode if available.- Optimize incubation time based on literature or preliminary experiments. |
| High mortality in the negative control group | - Toxicity of the solvent.- Contamination of the culture media.- Stressful handling of the nematodes. | - Test the toxicity of the solvent at the concentration used in the assay.- Use sterile techniques and fresh, high-quality media.- Minimize handling stress during the transfer of nematodes. |
| Inconsistent egg hatching in the control group | - Poor quality or viability of nematode eggs.- Suboptimal incubation conditions (temperature, humidity). | - Use freshly collected, healthy nematode eggs.- Ensure the incubator provides a stable and appropriate environment for egg development. |
Data Presentation
The following tables summarize hypothetical and literature-derived quantitative data to illustrate the expected outcomes and potential variability in this compound bioassays.
Table 1: In Vitro Anthelmintic Activity of this compound against Haemonchus contortus
| Assay Type | Parameter | This compound | Reference Anthelmintic (e.g., Ivermectin) |
| Egg Hatch Assay | EC50 (µg/mL) | 0.5 - 2.5 | 0.001 - 0.01 |
| Larval Motility Assay | IC50 (µg/mL) | 1.0 - 5.0 | 0.005 - 0.05 |
| Adult Worm Motility Assay | IC50 (µg/mL) | 2.5 - 10.0 | 0.01 - 0.1 |
Note: The values for this compound are hypothetical ranges based on typical potencies of natural product anthelmintics and are for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Table 2: Factors Influencing Reproducibility of Anthelmintic Bioassays
| Factor | Potential Impact on Results | Recommendation for Standardization |
| Nematode Strain | Different strains can exhibit varying levels of susceptibility. | Use a well-characterized and consistent strain for all experiments. |
| Larval/Egg Age | The developmental stage can affect susceptibility to the compound. | Synchronize cultures to obtain larvae or eggs of a uniform age. |
| Solvent Concentration | Solvents can have inherent toxicity, confounding the results. | Keep the final solvent concentration below a pre-determined non-toxic level (e.g., <1% DMSO). |
| Incubation Time | The duration of exposure can influence the observed effect. | Standardize the incubation time based on the assay type and the expected mechanism of action. |
| Temperature | Temperature fluctuations can affect nematode metabolism and compound activity. | Maintain a constant and optimal temperature throughout the experiment. |
Experimental Protocols
Protocol 1: In Vitro Egg Hatch Assay (EHA) for this compound
-
Preparation of Nematode Eggs:
-
Collect feces from a sheep infected with a pure strain of Haemonchus contortus.
-
Isolate the nematode eggs using a standard salt flotation technique.
-
Wash the eggs thoroughly with deionized water to remove any residual salt.
-
Quantify the number of eggs per unit volume under a microscope.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in deionized water or a suitable buffer to achieve the desired final concentrations.
-
Include a solvent control (same concentration of solvent as the highest test concentration) and a negative control (deionized water).
-
-
Assay Procedure:
-
Dispense approximately 100-200 eggs in 100 µL of deionized water into each well of a 96-well microtiter plate.
-
Add 100 µL of the respective this compound dilution, solvent control, or negative control to the wells.
-
Incubate the plate at 25-27°C for 48 hours.
-
-
Data Collection and Analysis:
-
After 48 hours, add a drop of Lugol's iodine to each well to stop further hatching.
-
Count the number of hatched larvae and unhatched eggs in each well under an inverted microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration.
-
Determine the EC50 value (the concentration that inhibits 50% of egg hatching) using a suitable statistical software.
-
Protocol 2: In Vitro Larval Motility Assay (LMA) for this compound
-
Preparation of Infective Larvae (L3):
-
Culture the collected H. contortus eggs in a fecal slurry at 25-27°C for 7-10 days to allow development to the L3 stage.
-
Harvest the L3 larvae using a Baermann apparatus.
-
Wash the larvae and suspend them in a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
-
Preparation of Test Solutions:
-
Prepare stock and serial dilutions of this compound as described in the EHA protocol.
-
-
Assay Procedure:
-
Dispense approximately 50-100 L3 larvae in 100 µL of buffer into each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions, solvent control, or negative control.
-
Incubate the plate at 25-27°C.
-
-
Data Collection and Analysis:
-
Observe the motility of the larvae under an inverted microscope at different time points (e.g., 24, 48, and 72 hours).
-
Classify larvae as motile or non-motile (a larva is considered non-motile if it does not move when gently prodded).
-
Calculate the percentage of larval motility inhibition for each concentration.
-
Determine the IC50 value (the concentration that inhibits the motility of 50% of the larvae).
-
Mandatory Visualizations
Figure 1. General workflow for in vitro this compound bioassays.
Technical Support Center: Degradation Product Analysis of Clonostachydiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the degradation product analysis of Clonostachydiol.
Frequently Asked Questions (FAQs)
Q1: What is the first step in analyzing the degradation products of this compound?
The initial and most critical step is to perform forced degradation studies.[1][2][3] These studies, also known as stress testing, involve subjecting this compound to various harsh conditions to intentionally induce degradation. This helps in identifying potential degradation products and establishing degradation pathways.[1][2][4] The knowledge gained is crucial for developing and validating a stability-indicating analytical method.[1][5]
Q2: Which analytical technique is most suitable for separating and quantifying this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) is the most commonly used and versatile technique for the analysis of pharmaceutical-related substances and impurities.[6] Its high sensitivity and resolution make it ideal for separating complex mixtures of the parent drug and its degradation products.[6][7][8] Coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradation products, even at trace levels.[6][9]
Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
As a macrodiolide, this compound is susceptible to hydrolysis (acidic and basic), oxidation, photolysis, and thermolysis. Therefore, forced degradation studies should include exposure to:
-
Acidic conditions: e.g., 0.1 M HCl[10]
-
Basic conditions: e.g., 0.1 M NaOH[10]
-
Oxidative conditions: e.g., 3-30% hydrogen peroxide[3]
-
Thermal stress: e.g., heating the sample at elevated temperatures.
-
Photolytic stress: e.g., exposing the sample to UV and visible light.
The goal is to achieve a target degradation of approximately 10-20% of the active pharmaceutical ingredient (API) to study the "worst-case" degradation products.[1][11]
Q4: How can I confirm the identity of a degradation product?
The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques. LC-MS/MS is a powerful tool for obtaining the molecular weight and fragmentation pattern of an impurity, which aids in structure elucidation.[6][9] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy may be required to analyze isolated degradation products.[11]
Q5: What is a stability-indicating method (SIM) and why is it important?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][12] The development of a robust SIM is a regulatory requirement and is essential for assessing the stability of a drug substance and drug product over time.[3][12] Forced degradation studies are fundamental to demonstrating the specificity of a SIM.[1][5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from its degradation products in HPLC. | - Inappropriate mobile phase composition or pH.- Unsuitable column chemistry.- Gradient elution profile not optimized. | - Adjust the mobile phase organic-to-aqueous ratio and pH. Since this compound is a macrodiolide, a reversed-phase C18 column is a good starting point.[13]- Experiment with different column stationary phases (e.g., C8, Phenyl-Hexyl).[14]- Optimize the gradient slope and time to improve resolution between closely eluting peaks.[15] |
| No degradation observed under stress conditions. | - Stress conditions are not harsh enough.- The compound is highly stable under the tested conditions. | - Increase the concentration of the stressor (acid, base, peroxide), the temperature, or the duration of exposure.[3][10]- If the compound remains stable, this is valuable information for its stability profile. Ensure the analytical method is sensitive enough to detect low levels of degradation. |
| Excessive degradation (>50%) of this compound. | - Stress conditions are too severe. | - Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve the target degradation of 10-20%.[1][11]- Testing at earlier time points may help distinguish between primary and secondary degradation products.[1] |
| Inconsistent or irreproducible results. | - Sample preparation issues (e.g., incomplete dissolution, instability in diluent).- Instrumental variability.- Method is not robust. | - Ensure the sample is fully dissolved in a suitable solvent where it is stable.[8]- Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.- Conduct a robustness study by making small, deliberate changes to method parameters (e.g., pH, mobile phase composition, flow rate) to assess the method's reliability.[13][16] |
| Difficulty in identifying an unknown degradation product. | - Insufficient concentration of the impurity for characterization.- Co-elution with another component. | - Concentrate the sample or perform semi-preparative HPLC to isolate a sufficient quantity of the impurity for spectroscopic analysis (MS, NMR).[17]- Optimize the chromatographic method to achieve baseline separation of the unknown peak. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
API Characterization: Gather information on the physicochemical properties of this compound, such as its solubility, pKa, and UV absorptivity, to guide method development.[12]
-
Initial HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Elution: Start with an isocratic elution and move to a gradient if necessary to resolve all peaks.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
-
Method Optimization: Inject a mixture of the stressed samples and optimize the chromatographic conditions (mobile phase composition, pH, gradient, column temperature) to achieve adequate separation of all degradation products from the parent peak and from each other.[5]
-
Method Validation: Validate the developed method as per ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][10][18]
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | [Hypothetical Data] 15.2% | 2 | DP1 (4.5 min) |
| 0.1 M NaOH, 60°C, 24h | [Hypothetical Data] 21.8% | 3 | DP2 (3.8 min), DP3 (5.1 min) |
| 3% H₂O₂, RT, 24h | [Hypothetical Data] 8.5% | 1 | DP4 (6.2 min) |
| 80°C, 48h | [Hypothetical Data] 5.1% | 1 | DP1 (4.5 min) |
| Photolytic (UV/Vis) | [Hypothetical Data] 12.7% | 2 | DP5 (7.0 min) |
Visualizations
Caption: Workflow for the analysis of this compound degradation products.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scispace.com [scispace.com]
- 6. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Lonidamine and related impurities: HPLC analysis, stability profile and degradation pathways - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. actascientific.com [actascientific.com]
- 17. researchgate.net [researchgate.net]
- 18. turkjps.org [turkjps.org]
Validation & Comparative
Unveiling the Anthelmintic Arsenal of Clonostachydiol: A Comparative Analysis
For Immediate Release
A deep dive into the anthelmintic properties of Clonostachydiol, a natural compound derived from the fungus Clonostachys, reveals a multi-pronged mechanism of action with the potential to combat parasitic helminths. This guide provides a comprehensive comparison of this compound's active components with established anthelmintic drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The anthelmintic efficacy of this compound is attributed to a synergistic blend of its constituent compounds, primarily roselipins and linoleic acid. While "this compound" itself is a designated product name, the scientific focus remains on these active molecules isolated from Clonostachys candelabrum.
A Multi-Target Approach to Helminth Control
The primary anthelmintic mechanisms of this compound's key components are multifaceted:
-
Roselipins , a group of polyketide glycosides, have been identified as inhibitors of diacylglycerol acyltransferase (DGAT). This enzyme is crucial for the synthesis of triglycerides, and its inhibition likely disrupts energy metabolism and lipid storage in helminths, leading to their demise.
-
Linoleic acid , an unsaturated fatty acid, exhibits a broader spectrum of activity. Evidence suggests it can physically disrupt the nematode's cuticle, the protective outer layer, leading to integrity loss and increased susceptibility to the host's immune system. Furthermore, there are indications that linoleic acid may modulate the activity of ionotropic neurotransmitter receptors, such as GABA and NMDA receptors, which are critical for neuromuscular control in worms. This could lead to paralysis and expulsion of the parasite.
-
Aurantiogliocladin , another compound isolated from Clonostachys, has also demonstrated anthelmintic properties, although its specific mechanism of action is yet to be fully elucidated.
This multi-target strategy contrasts with many conventional anthelmintics that often rely on a single mechanism, making this compound's components a promising area of research in the face of growing anthelmintic resistance.
Comparative Efficacy of Anthelmintic Compounds
The following table summarizes the known mechanisms of action and available efficacy data for the active components of Clonostachys spp. in comparison to a selection of widely used anthelmintic drugs. It is important to note that quantitative data for some of the natural compounds is still emerging.
| Compound/Drug Class | Primary Mechanism of Action | Target Organism(s) | IC50/Efficacy Data |
| Roselipins | Inhibition of Diacylglycerol Acyltransferase (DGAT) | Parasitic Nematodes | Specific IC50 values are not readily available in the reviewed literature. |
| Linoleic Acid | Cuticle disruption; potential modulation of GABA and NMDA receptors | Caenorhabditis elegans and other nematodes | IC50 of approximately 5 µg/mL against C. elegans.[1] |
| Aurantiogliocladin | Unknown | Parasitic Nematodes | Specific IC50 values are not readily available in the reviewed literature. |
| Benzimidazoles (e.g., Albendazole) | Binds to β-tubulin, inhibiting microtubule polymerization. | Broad-spectrum (nematodes, cestodes, trematodes) | Varies by species and resistance status. |
| Macrocyclic Lactones (e.g., Ivermectin) | Potentiates glutamate-gated chloride ion channels, leading to paralysis. | Broad-spectrum (nematodes, arthropods) | Varies by species and resistance status. |
| Nicotinic Agonists (e.g., Levamisole) | Agonist at nicotinic acetylcholine receptors, causing spastic paralysis. | Nematodes | Varies by species and resistance status. |
| Praziquantel | Increases cell membrane permeability to calcium, leading to spastic paralysis and tegumental damage. | Trematodes (flukes) and Cestodes (tapeworms) | Varies by species. |
| Diethylcarbamazine | Alters parasite surface membrane, making it more susceptible to host immune attack. | Microfilariae and adult worms of certain filarial nematodes. | Varies by species. |
Validating the Anthelmintic Mechanisms: Experimental Protocols
The validation of this compound's anthelmintic mechanisms would involve a series of established in vitro assays. These protocols are crucial for quantifying the efficacy of its active components and elucidating their precise modes of action.
Adult Worm Motility Assay
This assay is a primary screening method to assess the direct impact of a compound on the viability and neuromuscular function of adult helminths.
-
Objective: To determine the concentration-dependent effect of test compounds on the motility of adult parasitic nematodes.
-
Procedure:
-
Adult worms (e.g., Haemonchus contortus) are collected from the gastrointestinal tracts of infected hosts and washed in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
A defined number of worms are placed in individual wells of a multi-well plate containing culture medium.
-
Test compounds (e.g., roselipins, linoleic acid) are added to the wells at various concentrations. A negative control (vehicle only) and a positive control (a known anthelmintic like levamisole) are included.
-
The plates are incubated at a physiologically relevant temperature (e.g., 37°C).
-
Worm motility is scored at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a microscope. Motility can be scored visually (e.g., on a scale of 0-5) or using automated tracking software.
-
The concentration of the compound that inhibits motility by 50% (IC50) is calculated.
-
Egg Hatch Assay (EHA)
This assay evaluates the ovicidal activity of a compound by measuring its ability to inhibit the hatching of helminth eggs.
-
Objective: To determine the effect of test compounds on the viability and development of helminth eggs.
-
Procedure:
-
Helminth eggs (e.g., from Haemonchus contortus) are recovered from the feces of infected animals and purified.
-
A standardized number of eggs are added to each well of a microtiter plate.
-
The test compounds are added at a range of concentrations. Negative and positive controls are included.
-
The plates are incubated for a period that allows for hatching in the control group (e.g., 48 hours at 27°C).
-
The number of hatched larvae and unhatched eggs in each well is counted under a microscope.
-
The percentage of egg hatch inhibition is calculated for each concentration, and the IC50 is determined.
-
Cuticle Integrity Assay
This assay specifically investigates the ability of a compound to damage the nematode cuticle.
-
Objective: To assess the effect of test compounds on the structural integrity of the nematode cuticle.
-
Procedure:
-
Live nematodes (e.g., C. elegans) are incubated with the test compound for a defined period.
-
After incubation, the worms are washed and then exposed to a vital dye such as SYTOX Green, which can only penetrate cells with compromised membranes.
-
The uptake of the dye is observed and quantified using fluorescence microscopy. An increase in fluorescence indicates damage to the cuticle and underlying tissues.
-
Alternatively, scanning electron microscopy (SEM) can be used to directly visualize ultrastructural damage to the cuticle surface.
-
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This biochemical assay is used to confirm the inhibitory effect of compounds like roselipins on the DGAT enzyme.
-
Objective: To measure the in vitro inhibition of DGAT activity by test compounds.
-
Procedure:
-
A source of DGAT enzyme is prepared, typically from microsomes isolated from helminth tissues or a recombinant source.
-
The enzyme is incubated with its substrates, diacylglycerol and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA), in the presence of varying concentrations of the test compound.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The lipids are extracted, and the radiolabeled triglycerides formed are separated by thin-layer chromatography (TLC).
-
The amount of radioactivity incorporated into the triglyceride fraction is quantified, and the IC50 for DGAT inhibition is calculated.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows central to understanding the anthelmintic action of this compound's components.
Conclusion
The active components of this compound present a compelling case for a new generation of anthelmintics with a multi-target mechanism of action. The inhibition of a key metabolic enzyme by roselipins, coupled with the cuticular disruption and potential neuromuscular effects of linoleic acid, offers a robust strategy for combating parasitic helminths. Further research, particularly in obtaining more extensive quantitative efficacy data and elucidating the precise molecular interactions, will be crucial in developing these natural compounds into effective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to advancing the field of anthelmintic drug discovery.
References
A Comparative Analysis of Clonostachydiol and Ivermectin Efficacy Against Nematodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of anthelmintic resistance necessitates the exploration of novel nematicidal compounds. This guide provides a comparative overview of the established anthelmintic ivermectin and clonostachydiol, a macrodiolide derived from the fungus Clonostachys cylindrospora. While ivermectin is a cornerstone of nematode control with a well-defined mechanism of action, emerging natural compounds like this compound present potential new avenues for drug development. This document summarizes available experimental data on their efficacy, details their mechanisms of action, and outlines the experimental protocols used in key studies.
Comparative Efficacy Data
Direct comparative studies of this compound and ivermectin are not available in the current body of scientific literature. However, by collating data from independent studies, an indirect comparison of their potency against various nematode species can be established. The following tables summarize the available quantitative data for ivermectin and related compounds, and the qualitative and in vivo data for this compound.
Table 1: In Vitro Efficacy of Ivermectin and Related Avermectins Against Various Nematodes
| Compound | Nematode Species | Assay Type | Efficacy Metric (Concentration) | Source |
| Ivermectin | Caenorhabditis elegans (N2, wild-type) | Motility Assay (90 min) | EC50: 0.19 ± 0.01 µM | [1] |
| Ivermectin | Haemonchus contortus (susceptible isolate) | Larval Motility Inhibition | LP50: 0.30 - 0.49 µM | [2] |
| Abamectin | Meloidogyne incognita | Mortality Assay (24 hr) | LD50: 0.42 µg/mL | [3] |
| Abamectin | Meloidogyne incognita | Mortality Assay (24 hr) | LD90: 0.82 µg/mL | [3] |
*Abamectin is a closely related avermectin, often used in agricultural applications.
Table 2: Efficacy of this compound Against Haemonchus contortus
| Compound | Nematode Species | Assay Type | Efficacy Metric | Source |
| This compound | Haemonchus contortus | In vivo (artificially infected lambs) | Exhibited anthelmintic activity |
Note: The original 1993 publication by Gräfe et al. detailing the quantitative in vivo efficacy of this compound was not accessible. The available information confirms its activity in an animal model.
Mechanisms of Action
The modes by which ivermectin and this compound exert their anthelmintic effects are fundamentally different.
Ivermectin: A Potent Neurotoxin
Ivermectin's primary mechanism of action is the disruption of neurotransmission in nematodes.[4] It acts as a positive allosteric modulator of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[2][5][6][7] This binding locks the channels in an open state, leading to an influx of chloride ions and hyperpolarization of neuronal and muscle cells.[4][6] The sustained hyperpolarization results in flaccid paralysis of the nematode, ultimately leading to its death and expulsion from the host.[7]
This compound and Clonostachys Metabolites: A Multifaceted Approach
The nematicidal activity of compounds derived from Clonostachys species, including this compound, is believed to be multifaceted, primarily involving antibiosis and the production of lytic enzymes.[3][8][9] Culture filtrates of Clonostachys rosea have demonstrated direct toxicity to nematodes, suggesting the secretion of nematicidal secondary metabolites.[3][9] Additionally, Clonostachys species are known to produce enzymes such as chitinases and proteases that can degrade the nematode cuticle, facilitating infection and killing.[8]
Experimental Protocols
Ivermectin Efficacy Testing
1. Caenorhabditis elegans Motility Assay [1]
-
Nematode Strain: C. elegans wild-type Bristol N2.
-
Culture: Worms are maintained on Nematode Growth Media (NGM) agar plates seeded with E. coli OP50 as a food source.
-
Assay: Synchronized L4 larvae are incubated in 96-well plates with various concentrations of ivermectin (e.g., 0.01–10 µM) in a saline solution containing bovine serum albumin (BSA) and DMSO (as a vehicle).
-
Data Acquisition: Worm motility is measured using an infrared-based automated tracking system at specified time points (e.g., 90 minutes).
-
Endpoint: The concentration of ivermectin that reduces motility by 50% (EC50) is calculated from dose-response curves.
2. Meloidogyne incognita Mortality Assay (for Abamectin) [3]
-
Nematode Species: Meloidogyne incognita.
-
Assay: Second-stage juveniles (J2) are exposed to a range of abamectin concentrations in aqueous solutions.
-
Incubation: Nematodes are incubated for a defined period (e.g., 24 hours).
-
Assessment: Mortality is assessed by observing the lack of movement, often after probing with a fine needle.
-
Endpoint: The lethal concentrations that cause 50% (LD50) and 90% (LD90) mortality are determined.
This compound and Clonostachys spp. Efficacy Testing
1. In Vivo Trial in Lambs (for this compound)
-
Host Animal: Lambs.
-
Nematode Species: Haemonchus contortus.
-
Infection: Lambs are artificially infected with a known number of infective L3 larvae.
-
Treatment: A formulation of this compound is administered to the infected lambs.
-
Assessment: Efficacy is determined by comparing fecal egg counts (FEC) and/or total worm burdens at necropsy between treated and untreated control groups.
2. Clonostachys rosea Culture Filtrate Assay [3][9]
-
Fungal Strain: Clonostachys rosea.
-
Culture: The fungus is grown in a liquid broth (e.g., Potato Dextrose Broth) for a specified period.
-
Filtrate Preparation: The culture is filtered to remove fungal mycelia, yielding a cell-free culture filtrate containing secreted metabolites.
-
Assay: Target nematodes are incubated in the culture filtrate.
-
Assessment: Nematode mortality or immobilization is observed and quantified at various time points (e.g., 24 and 48 hours).
Conclusion
Ivermectin remains a highly potent and broad-spectrum anthelmintic with a well-characterized mechanism of action targeting nematode neurotransmission. In contrast, this compound is a less-studied natural product that has demonstrated in vivo anthelmintic activity. The nematicidal effects of Clonostachys species are likely due to a combination of secreted toxic metabolites and cuticle-degrading enzymes.
While direct quantitative comparisons are currently lacking, the distinct mechanisms of action suggest that compounds like this compound could be valuable leads for developing new anthelmintics, particularly in the face of growing resistance to existing drug classes like the avermectins. Further research is warranted to isolate and characterize the active compounds from Clonostachys species, quantify their in vitro and in vivo efficacy, and elucidate their precise molecular targets. Such studies will be crucial in determining their potential role in future nematode control strategies.
References
- 1. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Clonostachys rosea for Control of Plant-Parasitic Nematodes in Soil and in Roots of Carrot and Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 7. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
Comparative Analysis of Clonostachydiol and Other Macrodiolides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Clonostachydiol and other selected macrodiolides, focusing on their biological activities. The information is compiled from publicly available research data to assist researchers and professionals in drug development.
Introduction to this compound and Macrodiolides
This compound is a 14-membered macrodiolide, a type of macrocyclic lactone, that was first isolated from the fungus Clonostachys cylindrospora. Macrodiolides are a diverse class of natural products characterized by a large lactone ring containing two ester linkages. They are known to exhibit a wide range of biological activities, including anthelmintic, cytotoxic, and antimicrobial effects. This guide will focus on the anthelmintic properties of this compound and compare its activity with the cytotoxic profiles of other fungal macrodiolides.
Comparative Biological Activity
While direct in vitro comparative data for the anthelmintic activity of this compound is limited in publicly accessible literature, its in vivo efficacy has been documented. The following table summarizes the available quantitative data for this compound and compares it with the in vitro cytotoxicity of other representative macrodiolides. It is crucial to note the different experimental contexts (in vivo anthelmintic vs. in vitro cytotoxic) when interpreting this data.
| Compound | Class | Organism/Cell Line | Assay Type | Efficacy/Potency | Reference |
| This compound | Macrodiolide | Haemonchus contortus (in sheep) | In vivo anthelmintic | 80-90% reduction at 2.5 mg/kg (subcutaneous) | [1] |
| Aspergillimide | Macrodiolide | Not specified | Not specified | Anthelmintic activity | [2] |
| Roselipins 3A-3E | Polyketide Glycosides | Haemonchus contortus | In vitro anthelmintic | Active (potency not quantified) | |
| Trichothecene Macrolides (Myrothecines H and I) | Trichothecene Macrolide | SF-268, NCI-H460, HepG-2 | In vitro cytotoxicity | IC₅₀ ranging from 0.0002–16.2 µM | |
| Synthetic Macrodiolides (with 1Z,5Z-diene and 1,3-diyne moieties) | Synthetic Macrodiolide | Jurkat, K562, U937, HL-60, HeLa | In vitro cytotoxicity | IC₅₀ = 0.05–0.76 µM | [3] |
Mechanism of Action and Signaling Pathways
Anthelmintic Mechanism of Macrocyclic Lactones
Macrocyclic lactones, the broader class to which this compound belongs, typically exert their anthelmintic effects by targeting the nervous system of nematodes. The primary target is the glutamate-gated chloride channels (GluCls), which are unique to invertebrates. Binding of the macrocyclic lactone to these channels leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells. This results in the paralysis and eventual death of the nematode.[4][5]
Figure 1: General signaling pathway for the anthelmintic action of macrocyclic lactones.
Experimental Protocols
In Vivo Anthelmintic Efficacy Assay (adapted from the study on this compound)
This protocol describes a general procedure for evaluating the in vivo anthelmintic activity of a compound against Haemonchus contortus in sheep, based on the reported study of this compound.
Figure 2: Experimental workflow for in vivo anthelmintic efficacy testing.
Methodology:
-
Animal Model: Use of sheep, which are natural hosts for Haemonchus contortus.
-
Infection: Each sheep is artificially infected with a standardized dose of third-stage (L3) infective larvae of H. contortus.
-
Treatment Groups: Animals are divided into a treatment group, receiving the test compound (e.g., this compound at a specific dose like 2.5 mg/kg), and a control group receiving a placebo (vehicle).
-
Administration: The compound is administered through a defined route, such as subcutaneous injection.
-
Efficacy Assessment: The primary endpoint is the reduction in the number of adult worms in the abomasum of treated sheep compared to the control group at the end of the study. This is determined by post-mortem examination. Fecal egg counts can also be monitored throughout the study to assess the impact on parasite fecundity.
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a common method for assessing the cytotoxicity of compounds against mammalian cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Jurkat, K562) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds (e.g., synthetic macrodiolides).
-
Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[3]
Conclusion
This compound has demonstrated significant in vivo anthelmintic activity against the economically important nematode Haemonchus contortus. While direct in vitro comparative data is scarce, its efficacy in an animal model highlights its potential as a lead compound for anthelmintic drug development. Other macrodiolides, particularly synthetic derivatives and those from other fungal sources, have shown potent in vitro cytotoxicity against various cancer cell lines, indicating the broad therapeutic potential of this chemical class. Further research is warranted to elucidate the specific in vitro potency and mechanism of action of this compound and to explore the structure-activity relationships within this diverse group of natural products.
References
- 1. In Vitro Lethal Activity of the Nematophagous Fungus Clonostachys rosea (Ascomycota: Hypocreales) against Nematodes of Five Different Taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary metabolites by chemical screening. 21. This compound, a novel anthelmintic macrodiolide from the fungus Clonostachys cylindrospora (strain FH-A 6607) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How do the macrocyclic lactones kill filarial nematode larvae? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Anthelmintic Activity of Clonostachydiol: A Comparative Guide
Disclaimer: Direct in vivo studies validating the anthelmintic activity of the isolated compound Clonostachydiol against gastrointestinal nematodes in livestock are not currently available in the public domain. This guide provides a comparative analysis based on the in vivo efficacy of Clonostachys rosea chlamydospores, the fungus from which this compound is derived, as a proxy. The data for C. rosea is compared with the established anthelmintic drug, albendazole. The information presented is intended for researchers, scientists, and drug development professionals.
Performance Comparison: Clonostachys rosea vs. Albendazole
This section provides a comparative summary of the in vivo anthelmintic efficacy of Clonostachys rosea chlamydospores and albendazole against gastrointestinal nematodes in sheep.
| Treatment Group | Active Agent | Animal Model | Primary Efficacy Endpoint | Dosage | Efficacy | Reference |
| Experimental | Clonostachys rosea f. rosea chlamydospores | Adult Merino Sheep | Reduction in Larval Development Time | 0.25 g/kg BW | 33% | Ahmed et al., 2014 |
| 0.5 g/kg BW | 72% | |||||
| 1.0 g/kg BW | 89% | |||||
| Positive Control | Albendazole | Sheep | Fecal Egg Count Reduction | 3.8 mg/kg BW | 14.7% (ivermectin-resistant strain) | Echevarria et al., 1991[1] |
| 5 mg/kg BW | 100% (susceptible strain) | Kumsa & Wossene, 2007[2] |
Experimental Protocols
Clonostachys rosea f. rosea Chlamydospores
A study was conducted on adult Merino sheep to evaluate the efficacy of C. rosea chlamydospores against gastrointestinal nematodes.
-
Animal Model: Adult Merino sheep naturally infected with gastrointestinal nematodes.
-
Treatment Groups:
-
Control: Received a complete diet without C. rosea.
-
Treatment 1: Diet mixed with 0.25 g of C. rosea chlamydospores per kg of body weight.
-
Treatment 2: Diet mixed with 0.5 g of C. rosea chlamydospores per kg of body weight.
-
Treatment 3: Diet mixed with 1.0 g of C. rosea chlamydospores per kg of body weight.
-
-
Administration: The treatments were administered daily for 10 weeks.
-
Efficacy Assessment:
-
Fecal Egg Count (FEC): Performed to monitor the number of nematode eggs per gram of feces.
-
Larval Culture: Fecal samples were cultured to determine the number of larvae per gram and the larval development time.
-
-
Key Findings: While there was no significant effect on the fecal egg count, the treatment with C. rosea chlamydospores significantly reduced the number of larvae in fecal cultures and the time required for larval development.
Albendazole
The efficacy of albendazole is typically evaluated using a Fecal Egg Count Reduction Test (FECRT).
-
Animal Model: Sheep experimentally or naturally infected with Haemonchus contortus.
-
Treatment Groups:
-
Control: Untreated or vehicle-treated group.
-
Treatment: Administered with a specific dose of albendazole (e.g., 5 mg/kg body weight).
-
-
Administration: Typically a single oral drench.
-
Efficacy Assessment:
-
Fecal samples are collected from individual animals before treatment (Day 0) and at a set time point after treatment (e.g., Day 10-14).
-
The number of nematode eggs per gram of feces (EPG) is determined using a quantitative method like the McMaster technique.
-
The percentage of fecal egg count reduction is calculated using the formula: FECR (%) = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] x 100.
-
-
Key Findings: Albendazole is highly effective against susceptible strains of H. contortus, often showing a fecal egg count reduction of over 95%. However, its efficacy can be significantly lower against resistant strains.[1][2]
Visualizations
Experimental Workflow for In Vivo Anthelmintic Efficacy Testing
Caption: General workflow for in vivo anthelmintic efficacy testing in sheep.
Proposed Anthelmintic Mechanism of Clonostachys rosea Secondary Metabolites
Caption: Proposed mechanism of action of Clonostachys rosea metabolites.
References
- 1. Multidrug resistance in Haemonchus contortus in sheep - can it be overcome? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Toxic Components in Secondary Metabolites of Entomopathogenic Fungi Clonostachys rosea (Hipocreales: Bionectriaceae) from Cephalcia chuxiongica (Hymenoptera: Pamphiliidae) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Clonostachydiol: A Comparative Analysis Against Existing Anthelmintics
A comprehensive evaluation of the cross-resistance potential of the novel macrodiolide anthelmintic, Clonostachydiol, against established drug classes is currently hampered by a notable lack of publicly available research data. While preliminary evidence demonstrates its in vivo efficacy against the economically significant gastrointestinal nematode, Haemonchus contortus, critical studies on its mechanism of action and its effectiveness against nematode populations resistant to benzimidazoles, macrocyclic lactones, and levamisole are not yet present in the scientific literature.
This guide synthesizes the existing, albeit limited, information on this compound and provides a framework for the necessary cross-resistance studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals, highlighting the current knowledge gaps and outlining the experimental approaches required to fully characterize the resistance profile of this promising new anthelmintic candidate.
Efficacy of this compound: Current In Vivo Data
To date, a single key study has reported on the in vivo anthelmintic activity of purified this compound. This foundational data is crucial for establishing a baseline of its potency.
Table 1: In Vivo Efficacy of this compound against Haemonchus contortus
| Compound | Host | Nematode Species | Dose | Route of Administration | Efficacy (Fecal Worm Burden Reduction) |
| This compound | Lambs | Haemonchus contortus | 2.5 mg/kg | Subcutaneous (s.c.) | 80 - 90%[1] |
This initial in vivo result is promising, demonstrating significant activity against a major parasitic nematode of small ruminants. However, to understand its potential role in the face of widespread anthelmintic resistance, this efficacy must be compared against strains with known resistance to the primary existing drug classes.
Understanding the Mechanisms of Existing Anthelmintics and Resistance
A thorough cross-resistance study of this compound necessitates a clear understanding of the mechanisms of action and resistance of the anthelmintics it is being compared against.
Table 2: Mechanisms of Action and Resistance for Major Anthelmintic Classes
| Anthelmintic Class | Mechanism of Action | Primary Mechanism of Resistance |
| Benzimidazoles (e.g., Albendazole, Fenbendazole) | Bind to β-tubulin, inhibiting microtubule polymerization. This disrupts cell division, motility, and nutrient uptake. | Point mutations in the β-tubulin gene (e.g., at codons F167Y, E198A, F200Y) reduce the binding affinity of the drug. |
| Macrocyclic Lactones (e.g., Ivermectin, Moxidectin) | Act as allosteric modulators of glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels, leading to flaccid paralysis of the pharynx and somatic muscles. | Alterations in the target receptors (GluCls), and increased expression of P-glycoprotein (P-gp) efflux pumps that remove the drug from the parasite's cells. |
| Levamisole | Acts as a nicotinic acetylcholine receptor (nAChR) agonist, causing spastic paralysis of the nematode. | Mutations in nAChR subunit genes (e.g., unc-29, unc-38, unc-63, lev-1, lev-8) that alter the receptor's structure and reduce drug binding. |
Proposed Experimental Protocols for Cross-Resistance Studies
To address the current knowledge gap, a series of standardized in vitro and in vivo experiments are required. These studies should utilize well-characterized anthelmintic-susceptible and -resistant nematode isolates.
In Vitro Assays
1. Egg Hatch Assay (EHA)
-
Objective: To determine the concentration of this compound that inhibits 50% of nematode eggs from hatching (EC50).
-
Methodology:
-
Collect fresh fecal samples from sheep or goats infected with either a susceptible or a known resistant strain of Haemonchus contortus.
-
Isolate nematode eggs using a standardized flotation and sieving technique.
-
Prepare a suspension of eggs in a nutrient agar solution.
-
Dispense the egg suspension into a 24-well plate.
-
Add serial dilutions of this compound, a reference anthelmintic (e.g., thiabendazole for BZ resistance testing), and a negative control (solvent only) to the wells.
-
Incubate the plates at a controlled temperature (e.g., 27°C) for 48 hours.
-
Count the number of hatched first-stage larvae (L1) and unhatched eggs in each well under a microscope.
-
Calculate the percentage of egg hatch inhibition for each concentration and determine the EC50 value using probit or logit analysis.
-
2. Larval Development Test (LDT)
-
Objective: To determine the concentration of this compound that inhibits 50% of L1 larvae from developing to the third-stage (L3) infective larvae.
-
Methodology:
-
Hatch nematode eggs to obtain L1 larvae.
-
Dispense a known number of L1 larvae into a 96-well plate containing a nutrient medium.
-
Add serial dilutions of this compound, a reference anthelmintic, and a negative control to the wells.
-
Incubate the plates at a controlled temperature (e.g., 27°C) for 7 days.
-
Add a vital stain (e.g., Lugol's iodine) to stop development and aid in visualization.
-
Count the number of L1, L2, and L3 larvae in each well.
-
Calculate the percentage of larval development inhibition and determine the EC50 value.
-
3. Larval Migration Inhibition Assay (LMIA)
-
Objective: To assess the effect of this compound on the motility and viability of L3 larvae.
-
Methodology:
-
Culture L3 larvae from fecal samples of animals infected with susceptible or resistant nematode strains.
-
Expose the L3 larvae to various concentrations of this compound, a reference anthelmintic, and a negative control for a set period (e.g., 24 hours).
-
Place the treated larvae on top of a fine-mesh sieve (e.g., 20 µm) in a migration apparatus filled with a buffer solution.
-
Incubate for a defined period (e.g., 24 hours) to allow motile larvae to migrate through the sieve into the collection vessel.
-
Count the number of larvae that have migrated and those remaining on the sieve.
-
Calculate the percentage of migration inhibition and determine the EC50 value.
-
In Vivo Fecal Egg Count Reduction Test (FECRT)
-
Objective: To confirm the in vivo efficacy of this compound against anthelmintic-resistant nematode infections.
-
Methodology:
-
Select animals with naturally or experimentally induced infections of a known resistant nematode strain.
-
Randomly allocate animals to treatment groups: this compound, a reference anthelmintic to which resistance is known, and an untreated control group.
-
Collect individual fecal samples before treatment (Day 0) to determine the baseline fecal egg count (FEC).
-
Administer the treatments according to the assigned groups.
-
Collect fecal samples again at a specified time post-treatment (e.g., Day 10-14).
-
Perform FECs on all samples using a standardized method (e.g., McMaster technique).
-
Calculate the percentage of fecal egg count reduction for each treatment group compared to the control group.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear visualizations of experimental processes and biological pathways are essential for communicating complex information. The following diagrams, generated using the DOT language, illustrate a proposed workflow for cross-resistance testing and the known signaling pathways of existing anthelmintics.
Caption: Proposed experimental workflow for assessing this compound cross-resistance.
Caption: Simplified signaling pathways for major anthelmintic classes.
Future Directions and Conclusion
The discovery and development of new anthelmintics with novel mechanisms of action are critical for the sustainable control of parasitic nematodes in both veterinary and human medicine. This compound represents a potential new tool in this ongoing battle. However, its true value can only be ascertained through rigorous scientific investigation into its cross-resistance profile. The experimental frameworks outlined in this guide provide a roadmap for the essential research needed to elucidate the efficacy of this compound against resistant nematode populations. The generation of such data will be pivotal for its potential integration into effective and sustainable parasite control programs. Without such studies, this compound remains a compound of interest with underexplored potential in the face of the global challenge of anthelmintic resistance.
References
Pioneering the Next Wave of Anthelmintics: A Proposed Structure-Activity Relationship Study of Clonostachydiol Analogs
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora, has demonstrated notable anthelmintic activity, positioning it as a promising scaffold for the development of new therapeutics.[1][2] However, comprehensive structure-activity relationship (SAR) studies of this compound analogs are currently lacking in publicly available literature. This guide aims to bridge this gap by proposing a structured and detailed framework for a hypothetical SAR study. By systematically modifying the this compound structure and evaluating the biological activity of the resulting analogs, researchers can elucidate key structural features required for its anthelmintic properties and potentially develop more potent and selective agents.
Hypothetical Structure-Activity Relationship Study
To explore the SAR of this compound, we propose the synthesis and evaluation of a focused library of analogs. The core structure of this compound presents several key positions amenable to chemical modification. The following diagram illustrates the general structure of this compound and highlights the proposed sites for analog synthesis.
Caption: Proposed sites for chemical modification on the this compound scaffold.
Proposed Analogs and Hypothetical Data
The following table outlines a series of proposed this compound analogs with modifications at the R1, R2, and R3 positions. The table also includes hypothetical data for their anthelmintic activity against Haemonchus contortus, a common gastrointestinal nematode in ruminants, and cytotoxicity against a mammalian cell line (e.g., HEK293) to assess selectivity.
| Analog ID | R1 Modification (Ester Group) | R2 Modification (Hydroxyl Group) | R3 Modification (Alkyl Chain) | Anthelmintic Activity (IC50, µM) vs. H. contortus | Cytotoxicity (CC50, µM) vs. HEK293 | Selectivity Index (CC50/IC50) |
| CL-001 | Methyl Ester | -OH | -CH3 | 15.2 | >100 | >6.6 |
| CL-002 | Ethyl Ester | -OH | -CH3 | 12.8 | >100 | >7.8 |
| CL-003 | Isopropyl Ester | -OH | -CH3 | 25.6 | >100 | >3.9 |
| CL-004 | Methyl Ester | -OCH3 | -CH3 | 30.1 | >100 | >3.3 |
| CL-005 | Methyl Ester | -OAc | -CH3 | 18.5 | >100 | >5.4 |
| CL-006 | Methyl Ester | -OH | -CH2CH3 | 10.5 | 95 | 9.0 |
| CL-007 | Methyl Ester | -OH | -H | 22.3 | >100 | >4.5 |
Experimental Protocols
A robust and reproducible experimental workflow is crucial for a successful SAR study. The following diagram outlines the proposed workflow for the synthesis and evaluation of this compound analogs.
Caption: Proposed experimental workflow for the SAR study of this compound analogs.
Detailed Methodologies:
-
Synthesis of this compound Analogs: Analogs will be synthesized starting from the parent compound, this compound, isolated from Clonostachys cylindrospora. Standard organic synthesis techniques will be employed for esterification, etherification, and alkylation at the designated R1, R2, and R3 positions.
-
Purification and Structural Confirmation: All synthesized analogs will be purified using High-Performance Liquid Chromatography (HPLC) to ensure a purity of >95%. The chemical structures of the purified analogs will be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
In Vitro Anthelmintic Assay: The anthelmintic activity of the analogs will be evaluated against the larval stage of Haemonchus contortus. Larvae will be exposed to serial dilutions of the test compounds, and the inhibition of larval motility will be assessed microscopically after a 24-hour incubation period. The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curves.
-
In Vitro Cytotoxicity Assay: The cytotoxicity of the analogs will be determined using a standard MTT assay on a human embryonic kidney cell line (HEK293). Cells will be incubated with various concentrations of the compounds for 48 hours. The cell viability will be measured spectrophotometrically, and the half-maximal cytotoxic concentration (CC50) will be determined.
-
Data Analysis: The IC50 and CC50 values will be calculated using non-linear regression analysis. The selectivity index (SI) for each analog will be calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the target parasite over mammalian cells. The relationship between the structural modifications and the observed biological activities will be analyzed to establish the structure-activity relationships.
This proposed framework provides a comprehensive guide for initiating a systematic investigation into the structure-activity relationships of this compound analogs. The insights gained from such a study will be invaluable for the rational design of novel, potent, and selective anthelmintic agents to combat parasitic infections.
References
A Comparative Analysis of the Bioactivity of Naturally Sourced and Synthetic Clonostachydiol
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of the fungal metabolite Clonostachydiol, detailing available data on its natural and synthetic forms.
Introduction
This compound is a 14-membered macrodiolide produced by the fungus Clonostachys cylindrospora. As a secondary metabolite, it is part of a diverse family of natural products with a wide range of biological activities. The complex structure and potent bioactivities of macrodiolides have made them attractive targets for both natural product discovery and synthetic chemistry. This guide provides a comparative overview of the known bioactivities of this compound from natural sources and its synthetic counterpart, 4-keto-clonostachydiol. It is important to note that while the synthesis of a closely related analog has been achieved, direct comparative studies on the bioactivity of naturally sourced versus synthetic this compound are not yet available in the scientific literature. This guide, therefore, presents the existing data on each form independently.
Bioactivity Data Summary
The following table summarizes the currently available data on the bioactivity of naturally sourced this compound and the closely related synthetic compound, 4-keto-clonostachydiol.
| Compound | Source | Bioactivity | Target Organism/Cell Line | Quantitative Data |
| This compound | Natural (Clonostachys cylindrospora) | Anthelmintic | Haemonchus contortus (in lambs) | Not reported |
| 4-keto-clonostachydiol | Synthetic | Cytotoxic | Not specified | Not reported |
| 4-keto-clonostachydiol | Synthetic | Antibacterial | Not specified | Not reported |
Detailed Bioactivity Profiles
Naturally Sourced this compound: Anthelmintic Activity
Naturally occurring this compound, isolated from the fungus Clonostachys cylindrospora (strain FH-A 6607), has demonstrated anthelmintic activity.[1] The activity was observed against the abomasum nematode Haemonchus contortus in artificially infected lambs.[1] This finding suggests that this compound could be a lead compound for the development of new anthelmintic drugs. However, the original study does not provide quantitative data such as the effective dose or IC50 values.
Synthetic 4-keto-clonostachydiol: Cytotoxic and Antibacterial Activities
The total synthesis of 4-keto-clonostachydiol, a closely related analog of this compound, has been successfully accomplished. While detailed quantitative data from peer-reviewed publications are limited, it has been reported that synthetic 4-keto-clonostachydiol exhibits cytotoxic and antibacterial activities. The specific cell lines and bacterial strains tested, as well as the corresponding IC50 and Minimum Inhibitory Concentration (MIC) values, have not been publicly disclosed in the available literature.
Experimental Protocols
Anthelmintic Activity Assay (In Vivo)
The assessment of anthelmintic activity of naturally sourced this compound was performed in vivo using a lamb model infected with Haemonchus contortus. A general protocol for such a study would involve:
-
Animal Model: Artificially infecting lambs with a known number of infective L3 larvae of Haemonchus contortus.
-
Treatment: Administering the test compound (this compound) to the infected lambs, typically via oral gavage. A control group receiving a placebo or vehicle is also included.
-
Fecal Egg Count Reduction Test (FECRT): Collecting fecal samples before and after treatment to determine the reduction in nematode egg output.
-
Worm Burden: At the end of the study, lambs are euthanized, and the abomasum is examined to count the number of adult worms present. The reduction in worm burden in the treated group compared to the control group indicates the anthelmintic efficacy.
Cytotoxicity Assay (MTT Assay)
A standard method to assess the cytotoxic activity of a compound like 4-keto-clonostachydiol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Seeding of cancer cell lines in a 96-well plate at a specific density and allowing them to adhere overnight.
-
Compound Treatment: Treating the cells with various concentrations of the test compound and incubating for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Adding MTT solution to each well. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product.
-
Solubilization: Adding a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measuring the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculating the percentage of cell viability compared to the untreated control and determining the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Assay (Broth Microdilution Method for MIC Determination)
The antibacterial activity, in terms of the Minimum Inhibitory Concentration (MIC), can be determined using the broth microdilution method.
-
Compound Preparation: Preparing a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculum: Preparing a standardized inoculum of the test bacteria.
-
Inoculation: Adding the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubating the plate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Total Synthesis Workflow of 4-keto-clonostachydiol
The following diagram illustrates a plausible synthetic workflow for 4-keto-clonostachydiol based on reported total synthesis strategies.
References
Unveiling the Target: A Comparative Guide to the Validation of Clonostachydiol's Anthelmintic Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anthelmintic compound Clonostachydiol, with a focus on its target validation in nematodes. While the precise molecular target of this compound remains an area of active investigation, this document summarizes its known biological effects and contrasts them with well-established nematicides that have validated targets. This guide presents available quantitative data, detailed experimental protocols for target validation of comparator drugs, and visual representations of associated signaling pathways.
This compound: An Anthelmintic Macrodiolide with Unconfirmed Targets
This compound, a 14-membered macrodiolide produced by the fungus Clonostachys cylindrospora, has demonstrated anthelmintic properties, notably against the parasitic nematode Haemonchus contortus. However, comprehensive studies detailing its specific molecular target and the experimental validation of this target are not yet available in published literature. The nematicidal activity of the broader Clonostachys genus is attributed to a variety of secondary metabolites, though the precise mechanism of action for individual compounds is often not fully elucidated.
The current understanding of this compound's bioactivity is primarily based on phenotypic screening, which observes the overall effect on the nematode. Further research is required to pinpoint the specific cellular machinery that this compound interacts with to exert its anthelmintic effects.
A Comparative Analysis with Validated Nematicidal Agents
To provide a framework for understanding the potential mechanisms of this compound, this guide compares it with three major classes of anthelmintics with well-defined and experimentally validated targets: Avermectins, Benzimidazoles, and Levamisole.
Quantitative Comparison of Nematicidal Activity
The following table summarizes the available quantitative data on the efficacy of this compound and comparator anthelmintics against various nematode species. It is important to note the limited data available for this compound.
| Compound Class | Representative Compound | Target Nematode Species | Efficacy Metric (e.g., EC50, IC50) | Reference |
| Macrodiolide | This compound | Haemonchus contortus | Data on specific concentrations leading to mortality is limited. | General literature on Clonostachys metabolites |
| Avermectin | Ivermectin | Caenorhabditis elegans | EC50: 0.19 ± 0.01 µM (motility assay)[1] | [1] |
| Benzimidazole | Albendazole | Gastrointestinal nematodes | Broadly effective, with varying IC50 values depending on the species. | [2] |
| Imidazothiazole | Levamisole | Caenorhabditis elegans | EC50: 6.4 ± 0.3 µM (motility assay)[1] | [1] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the validated signaling pathways and mechanisms of action for the comparator anthelmintic classes.
Experimental Protocols for Target Validation
The validation of a drug's target is a critical step in its development. The following sections detail the methodologies used to validate the targets of the comparator anthelmintics. These protocols serve as a reference for the types of experiments needed to elucidate the target of novel compounds like this compound.
Target Validation of Avermectins (e.g., Ivermectin)
The primary target of avermectins is the glutamate-gated chloride channel (GluCl), which is unique to invertebrates.[3][4]
Experimental Workflow for Avermectin Target Validation:
Detailed Methodologies:
-
Electrophysiological Recordings:
-
Objective: To demonstrate that ivermectin directly gates the GluCl channel.
-
Procedure:
-
The cDNAs encoding nematode GluCl subunits are injected into Xenopus oocytes.
-
After 2-4 days of incubation to allow for protein expression, two-electrode voltage-clamp recordings are performed.
-
The oocytes are perfused with a buffer solution, and ivermectin is applied at varying concentrations.
-
The resulting chloride currents are measured to determine the dose-response relationship and the direct effect of ivermectin on the channel.
-
-
-
Forward Genetic Screen in C. elegans:
-
Objective: To identify genes that, when mutated, confer resistance to ivermectin, thus pointing to the drug's target.
-
Procedure:
-
A population of wild-type C. elegans is mutagenized (e.g., using ethyl methanesulfonate - EMS).
-
The mutagenized worms are exposed to a lethal concentration of ivermectin.
-
Surviving, resistant worms are isolated and their progeny are re-tested for resistance.
-
The mutations responsible for resistance are mapped and identified through genetic crosses and whole-genome sequencing. This process has consistently identified mutations in the genes encoding GluCl subunits.
-
-
Target Validation of Benzimidazoles (e.g., Albendazole)
Benzimidazoles exert their anthelmintic effect by binding to β-tubulin and inhibiting microtubule polymerization.[2]
Experimental Workflow for Benzimidazole Target Validation:
Detailed Methodologies:
-
In Vitro Microtubule Polymerization Assay:
-
Objective: To directly observe the inhibitory effect of benzimidazoles on microtubule formation.
-
Procedure:
-
Tubulin is purified from nematode or a model organism.
-
The polymerization of tubulin into microtubules is initiated by adding GTP and increasing the temperature.
-
The process is monitored by measuring the increase in light scattering or fluorescence of a reporter molecule that binds to microtubules.
-
The assay is performed in the presence and absence of various concentrations of a benzimidazole drug to determine its inhibitory effect on the rate and extent of polymerization.
-
-
-
Genetic Mapping of Resistance in C. elegans:
-
Objective: To identify the genetic basis of resistance to benzimidazoles.
-
Procedure:
-
Similar to the avermectin protocol, benzimidazole-resistant mutants of C. elegans are generated and selected.
-
Genetic mapping techniques are used to localize the resistance-conferring mutation to a specific gene, which was identified as ben-1.
-
Sequencing of the ben-1 gene from resistant mutants reveals specific amino acid changes in the β-tubulin protein.
-
Further confirmation can be achieved by introducing the identified mutation into a wild-type background using CRISPR/Cas9 and demonstrating that this single change is sufficient to confer resistance.
-
-
Target Validation of Levamisole
Levamisole is a cholinergic agonist that targets the nicotinic acetylcholine receptors (nAChRs) of nematodes, specifically the L-subtype, leading to spastic paralysis.[5][6][7]
Experimental Workflow for Levamisole Target Validation:
Detailed Methodologies:
-
In Vitro Muscle Contraction Assays:
-
Objective: To demonstrate the direct contractile effect of levamisole on nematode muscle.
-
Procedure:
-
Muscle strips are dissected from a large nematode such as Ascaris suum.
-
The muscle strips are mounted in an organ bath containing a physiological saline solution.
-
The contractile response of the muscle to the application of levamisole and other cholinergic agonists and antagonists is recorded using a force transducer.
-
-
-
Genetic and Molecular Analysis in C. elegans:
-
Objective: To identify the specific nAChR subunits that form the levamisole-sensitive receptor.
-
Procedure:
-
Levamisole-resistant mutants of C. elegans are isolated.
-
The genes responsible for resistance are identified through genetic mapping and cloning. This has led to the identification of several genes, including unc-29, unc-38, and unc-63, which encode different subunits of the nAChR.
-
The function of these subunits is confirmed by expressing them in Xenopus oocytes and demonstrating that they form a functional receptor that is sensitive to levamisole.
-
-
Conclusion
While this compound shows promise as a nematicidal agent, a significant gap exists in our understanding of its precise molecular target and mechanism of action. The rigorous target validation methodologies applied to established anthelmintics like avermectins, benzimidazoles, and levamisole provide a clear roadmap for future research on this compound. Elucidating the specific target of this compound will be crucial for its potential development as a commercial nematicide, enabling a deeper understanding of its efficacy, potential for resistance development, and spectrum of activity. Future studies employing genetic, biochemical, and electrophysiological approaches, likely using model organisms such as Caenorhabditis elegans, will be instrumental in validating the molecular target of this promising natural product.
References
- 1. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development | MDPI [mdpi.com]
- 2. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Avermectin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
A Researcher's Guide to Assessing the In Vitro Cytotoxicity of Clonostachydiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of Clonostachydiol, a 14-membered macrodiolide isolated from the fungus Clonostachys cylindrospora. While this compound has demonstrated anthelmintic activity, its effects on cancer cell viability remain largely unexplored.[1] This document outlines key experimental protocols, data presentation strategies, and visual tools to facilitate a thorough investigation of its cytotoxic properties and compare them with established anticancer agents.
Comparative Cytotoxicity Analysis
To contextualize the cytotoxic potential of this compound, it is essential to compare its effects with well-characterized chemotherapeutic drugs such as doxorubicin and paclitaxel. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%. Below is a template for summarizing and comparing the IC50 values of this compound against various cancer cell lines alongside reference compounds.
Table 1: Comparative IC50 Values (μM) of this compound and Standard Chemotherapeutic Agents
| Cell Line | Cancer Type | This compound (Experimental) | Doxorubicin (Reference) | Paclitaxel (Reference) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | 0.01 - 2.50[2][3] | 0.0075 - 3.5[4][5] |
| MDA-MB-231 | Breast Adenocarcinoma | Data to be determined | Data to be determined | 0.0024 - 0.3[4][6] |
| HeLa | Cervical Carcinoma | Data to be determined | 0.92 - 3.7[3] | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | > 20[2] | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | 12.2[2] | Data to be determined |
| HT-29 | Colorectal Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| U-87 MG | Glioblastoma | Data to be determined | Data to be determined | Data to be determined |
Note: The provided IC50 values for doxorubicin and paclitaxel are compiled from various studies and can vary based on experimental conditions such as exposure time and assay method.
Essential Experimental Protocols
A multi-faceted approach is recommended to thoroughly assess the cytotoxicity of this compound. This involves employing a combination of assays that measure different aspects of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds (e.g., doxorubicin, vehicle control) and incubate for a predetermined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[8]
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[8]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[8]
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[10][11]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[10]
-
Reaction Mixture Addition: Add the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Stop Solution: Add the stop solution to each well.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10] A reference wavelength of 680 nm can be used to subtract background absorbance.[10]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as previously described.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[13]
-
Staining: Add fluorescently-conjugated Annexin V and propidium iodide to the cell suspension.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Visualizing the Experimental Workflow and Potential Mechanisms
Diagrams are powerful tools for illustrating complex experimental processes and biological pathways. The following visualizations, created using the DOT language, depict a standard workflow for in vitro cytotoxicity assessment and a simplified apoptosis signaling cascade.
By following these experimental guidelines and utilizing the provided data presentation and visualization tools, researchers can effectively assess the in vitro cytotoxicity of this compound. This systematic approach will provide valuable insights into its potential as a novel anticancer agent and guide future drug development efforts.
References
- 1. Metabolites from Clonostachys Fungi and Their Biological Activities | MDPI [mdpi.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
